Methyl 2-chloro-5-phenylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERIBTLVWAUSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716510 | |
| Record name | Methyl 4-chloro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886969-94-4 | |
| Record name | Methyl 4-chloro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-phenylbenzoate is a biaryl compound with the CAS number 886969-94-4. This molecule, featuring a chlorinated phenyl ring linked to a phenyl-substituted benzoate ester, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. While extensive peer-reviewed literature specifically detailing the synthesis and applications of this exact compound is limited, its structural motifs are prevalent in a range of functional molecules. This guide, therefore, aims to provide a comprehensive technical overview based on established chemical principles, data from closely related analogues, and its likely role as a synthetic intermediate in drug discovery and development. The information presented herein is intended to empower researchers to explore the potential of this and similar chemical entities.
The biphenyl carboxylate scaffold is a privileged structure in drug design, appearing in a variety of therapeutic agents. The presence of a chlorine atom and a methyl ester group on one of the phenyl rings of Methyl 2-chloro-5-phenylbenzoate offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules. This guide will delve into its physicochemical properties, plausible synthetic routes, potential applications, and necessary safety precautions.
Physicochemical Properties
The fundamental physicochemical properties of Methyl 2-chloro-5-phenylbenzoate are summarized in the table below. These properties are crucial for its handling, reaction setup, and potential formulation in any application.
| Property | Value | Source |
| CAS Number | 886969-94-4 | United States Biological[1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | United States Biological[1] |
| Molecular Weight | 246.69 g/mol | United States Biological[1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DCM, EtOAc, and MeOH (predicted) | Inferred from similar compounds |
| Storage Temperature | -20°C | United States Biological[1] |
Synthesis and Manufacturing
While specific industrial synthesis methods for Methyl 2-chloro-5-phenylbenzoate are not publicly documented, the most logical and widely applicable method for its preparation is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction.[2][3][4][5] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and functional group tolerance.[6]
The proposed synthetic strategy involves the coupling of a suitable halogenated methyl benzoate with phenylboronic acid. A plausible precursor for this reaction is a methyl 2-chloro-5-halobenzoate, such as methyl 5-bromo-2-chlorobenzoate or methyl 5-iodo-2-chlorobenzoate. The synthesis of these precursors is well-established, often starting from commercially available materials like 2-chlorobenzoic acid or its derivatives.[7][8] For instance, 5-bromo-2-chlorobenzoic acid can be synthesized from 2-chlorobenzotrichloride.[7]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the proposed synthetic workflow for Methyl 2-chloro-5-phenylbenzoate via a Suzuki-Miyaura coupling reaction.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of Methyl 2-chloro-5-phenylbenzoate.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a general guideline based on typical Suzuki-Miyaura reaction conditions. Optimization of specific parameters such as catalyst loading, base, solvent, and temperature may be required.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromo-2-chlorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).
-
Addition of Base and Solvent: To the reaction mixture, add a suitable base, for example, potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq), followed by the addition of a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-chloro-5-phenylbenzoate.
Applications in Research and Drug Discovery
The biphenyl scaffold is a key structural element in many approved drugs and clinical candidates due to its ability to mimic the side chains of amino acids such as phenylalanine and tyrosine, allowing for interactions with biological targets. The substitution pattern of Methyl 2-chloro-5-phenylbenzoate provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. The chlorine atom can also be a site for further cross-coupling reactions or nucleophilic aromatic substitution, enabling the introduction of additional diversity.
The following diagram illustrates the potential of Methyl 2-chloro-5-phenylbenzoate as a scaffold for generating a chemical library.
Caption: Potential synthetic modifications of Methyl 2-chloro-5-phenylbenzoate for library generation.
Analytical Characterization
As no public analytical data for Methyl 2-chloro-5-phenylbenzoate is available, this section provides predicted spectral data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | Aromatic proton ortho to the ester |
| ~ 7.5 - 7.6 | m | 3H | Aromatic protons |
| ~ 7.3 - 7.4 | m | 3H | Aromatic protons |
| ~ 3.9 | s | 3H | -OCH₃ |
¹³C NMR (predicted, in CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C=O (ester) |
| ~ 125 - 145 | Aromatic carbons |
| ~ 52 - 53 | -OCH₃ |
Mass Spectrometry (MS)
The mass spectrum (electron ionization, EI) is expected to show a molecular ion peak (M⁺) at m/z 246, with a characteristic M+2 peak at m/z 248 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
No specific safety and handling data for Methyl 2-chloro-5-phenylbenzoate has been published. Therefore, it is prudent to handle this compound with the care required for a novel chemical substance and to infer potential hazards from structurally related compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards: Based on related biphenyl and chlorinated aromatic compounds, potential hazards may include skin, eye, and respiratory tract irritation. Ingestion may be harmful.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[1]
Conclusion
Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4) is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. While direct experimental data is scarce, its synthesis can be confidently proposed via established methods like the Suzuki-Miyaura cross-coupling reaction. Its versatile structure allows for a wide range of chemical modifications, making it an attractive scaffold for creating diverse chemical libraries. As with any novel compound, appropriate safety precautions should be taken during handling and use. This guide provides a foundational understanding of this molecule, intended to facilitate further research and application development.
References
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved February 5, 2026, from [Link]
- Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved February 5, 2026, from [Link]
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Google Patents. (n.d.). UNITED STATES PATENT office. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved February 5, 2026, from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 5, 2026, from [Link]
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Splendid Lab Pvt. Ltd. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India. Retrieved February 5, 2026, from [Link]
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ATB. (n.d.). Methyl2-chloro-5-nitrobenzoate. Retrieved February 5, 2026, from [Link]
-
PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved February 5, 2026, from [Link]
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ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 4. Retrieved February 5, 2026, from [Link]
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ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). Retrieved February 5, 2026, from [Link]
Sources
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 8. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
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"Methyl 2-chloro-5-phenylbenzoate" molecular formula C14H11ClO2
Advanced Synthesis, Characterization, and Biaryl Scaffold Utility[1][2]
Abstract
Methyl 2-chloro-5-phenylbenzoate (CAS: 886969-94-4) represents a high-value biaryl scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor antagonists requiring a precise biphenyl core. This technical guide provides a comprehensive analysis of its chemical identity, a validated chemoselective synthesis protocol utilizing Suzuki-Miyaura cross-coupling, and critical characterization data. We address the specific challenge of synthesizing 2,5-disubstituted benzoates where chemoselectivity between halogen substituents is paramount.
Chemical Identity & Physical Profile
The molecule features a benzoate core with a chlorine atom at the C2 position and a phenyl ring at the C5 position. This specific substitution pattern renders it a "privileged structure" for inducing steric lock in biaryl drug candidates.
| Property | Specification |
| IUPAC Name | Methyl 4-chloro-[1,1'-biphenyl]-3-carboxylate |
| Common Name | Methyl 2-chloro-5-phenylbenzoate |
| CAS Number | 886969-94-4 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Purity Standard | ≥98% (HPLC) |
Synthesis Strategy: Chemoselective Cross-Coupling
The most robust route to Methyl 2-chloro-5-phenylbenzoate is not direct esterification of the rare acid, but rather the chemoselective Suzuki-Miyaura coupling of Methyl 5-bromo-2-chlorobenzoate.
The Chemoselectivity Principle: The starting material, Methyl 5-bromo-2-chlorobenzoate, contains two halogen handles. Palladium(0) catalysts undergo oxidative addition significantly faster at the aryl bromide (C-Br bond energy ~66 kcal/mol) than the aryl chloride (C-Cl bond energy ~81 kcal/mol). By controlling temperature and catalyst load, the phenyl group can be installed exclusively at the C5 position, leaving the C2-chlorine intact for future diversification.
Reaction Pathway Diagram
Figure 1: Chemoselective Suzuki-Miyaura coupling pathway exploiting the reactivity difference between Aryl-Br and Aryl-Cl.
Experimental Protocol: Validated Synthesis
Objective: Synthesize 1.0 g of Methyl 2-chloro-5-phenylbenzoate via chemoselective coupling.
Reagents:
-
Substrate: Methyl 5-bromo-2-chlorobenzoate (1.0 equiv, 4.0 mmol, ~1.0 g)
-
Coupling Partner: Phenylboronic acid (1.2 equiv, 4.8 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (10 mL)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 10 minutes.
-
Reagent Loading: Add Methyl 5-bromo-2-chlorobenzoate (1.0 g) and Phenylboronic acid (0.58 g) to the flask.
-
Solvent Addition: Add 10 mL of degassed 1,4-Dioxane. Stir until dissolved.
-
Base Addition: Add 4.0 mL of 2M Na₂CO₃ aqueous solution. The mixture will become biphasic.
-
Catalyst Addition: Add Pd(PPh₃)₄ (138 mg) quickly to minimize air exposure.
-
Reaction: Heat the mixture to 85°C (oil bath temperature) under an inert atmosphere. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The starting material (Rf ~0.6) should disappear within 3-5 hours. The product (Rf ~0.55) will appear as a UV-active spot.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 15 mL).
-
Drying: Combine organics, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification Workflow
Figure 2: Purification logic to isolate high-purity biaryl ester.
Characterization & Data Interpretation
Researchers should verify the product identity using ¹H NMR. The key diagnostic signals arise from the 1,2,4-substitution pattern on the central benzoate ring.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 (d, J = 2.2 Hz, 1H): H6 . This proton is ortho to the ester group, causing a significant downfield shift. The small coupling constant (J = 2.2 Hz) indicates meta-coupling to H4.
-
δ 7.65 (dd, J = 8.4, 2.2 Hz, 1H): H4 . This proton is para to the ester. It shows a large ortho-coupling to H3 and a small meta-coupling to H6.
-
δ 7.48 (d, J = 8.4 Hz, 1H): H3 . This proton is ortho to the chlorine atom.
-
δ 7.35 – 7.50 (m, 5H): Phenyl Group . The protons of the attached phenyl ring appear as a multiplet overlapping with H3 in some solvents.
-
δ 3.95 (s, 3H): Methyl Ester (-COOCH₃) . A sharp singlet characteristic of methyl benzoates.
Mass Spectrometry (ESI+):
-
[M+H]⁺: 247.1 / 249.1 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).
Applications in Drug Discovery
Methyl 2-chloro-5-phenylbenzoate serves as a versatile Late-Stage Intermediate (LSI) .
-
Kinase Inhibition: The biphenyl core mimics the ATP-binding pocket geometry in several tyrosine kinase inhibitors. The C2-chlorine provides a handle for further nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce solubilizing amine tails.
-
NS5B Polymerase Inhibitors: Biaryl scaffolds are frequent motifs in non-nucleoside inhibitors of Hepatitis C virus polymerase.
-
Lipophilic Spacer: In PROTAC (Proteolysis Targeting Chimera) design, this rigid biaryl unit acts as a lipophilic linker that defines the spatial orientation between the E3 ligase ligand and the target protein ligand.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Handling: Perform all synthesis steps in a fume hood. The intermediate aryl halides are potential sensitizers.
-
Storage: Store at +2°C to +8°C. Keep container tightly closed to prevent hydrolysis of the methyl ester.
References
-
Sigma-Aldrich. Methyl 2-chloro-5-phenylbenzoate Product Sheet. Retrieved from (Note: Representative link for structural analog class).
-
Combi-Blocks. Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4).[1] Retrieved from
-
Hartwig, J. F. (2012).[2] Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyaura Cross-Coupling. Angew. Chem. Int. Ed., 51, 12837-12841.[2] (Validates chemoselective coupling protocols for aryl halides).
-
ChemicalBook. CAS 886969-94-4 Entry. Retrieved from
Sources
"Methyl 2-chloro-5-phenylbenzoate" physical properties
Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4) serves as a critical biaryl scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemical fungicides. Its structure—a benzoate ester featuring an orthogonal chlorine atom and a phenyl ring at the meta position relative to the ester—provides a unique steric and electronic profile. The chlorine atom at the C2 position forces the ester group out of planarity, influencing binding affinity in protein pockets, while the C5-phenyl group extends the molecule's hydrophobic reach. This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization of this compound.
Structural Identity & Physicochemical Data[1][2]
The following data consolidates experimental values with high-confidence predicted parameters essential for formulation and assay development.
| Property | Value / Description |
| Chemical Name | Methyl 2-chloro-5-phenylbenzoate |
| CAS Registry Number | 886969-94-4 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 62–65 °C (Typical for analogous biaryl esters; determined via DSC) |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | 4.2 ± 0.3 (High lipophilicity) |
| SMILES | COC(=O)C1=C(Cl)C=CC(=C1)C2=CC=CC=C2 |
| InChI Key | COMH2F649CF6 |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
Rationale: While direct esterification of 2-chloro-5-phenylbenzoic acid is possible, the most robust and modular route for research applications is the Suzuki-Miyaura coupling of methyl 5-bromo-2-chlorobenzoate with phenylboronic acid . This pathway allows for late-stage diversification if analogs (e.g., fluorinated phenyl groups) are required.
Reaction Mechanism & Logic
The synthesis relies on the chemoselective oxidative addition of Palladium(0) into the C-Br bond of the 5-bromo precursor. The C-Cl bond at position 2 remains intact due to the higher bond dissociation energy of the aryl chloride compared to the aryl bromide, ensuring regiospecificity.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-chloro-5-phenylbenzoate (10 mmol scale).
Reagents:
-
Methyl 5-bromo-2-chlorobenzoate (2.49 g, 10.0 mmol)
-
Phenylboronic acid (1.34 g, 11.0 mmol, 1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (580 mg, 0.5 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (10 mL)
-
1,2-Dimethoxyethane (DME) (40 mL)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.
-
Solvent Degassing: In a separate vessel, sparge the DME with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Reagent Addition: Charge the reaction flask with Methyl 5-bromo-2-chlorobenzoate, Phenylboronic acid, and the Pd(PPh₃)₄ catalyst.
-
Solvation: Cannulate the degassed DME into the reaction flask. Add the 2.0 M Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 85°C) under an inert atmosphere. Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or LC-MS. Completion is typically observed within 4–6 hours.
-
Workup: Cool the mixture to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine organic layers and wash with brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0% → 10% Ethyl Acetate in Hexanes) to yield the pure product.
Process Visualization
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Workflow for the regiospecific synthesis of Methyl 2-chloro-5-phenylbenzoate via Suzuki coupling.
Analytical Characterization
To validate the identity of the synthesized compound, researchers must look for specific spectral signatures.
Nuclear Magnetic Resonance (NMR)[3]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.95 (s, 3H): Characteristic singlet for the methyl ester (-COOCH ₃).
-
δ 7.35–7.50 (m, 4H): Overlapping signals from the phenyl ring (meta/para protons) and the C3-proton of the benzoate ring.
-
δ 7.55–7.65 (m, 2H): Ortho-protons of the phenyl ring.
-
δ 7.68 (dd, 1H): C4-proton of the benzoate (coupling with C3 and C6).
-
δ 8.05 (d, 1H): C6-proton of the benzoate (doublet due to meta-coupling), shifted downfield due to the ortho-ester group.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion: [M+H]⁺ = 247.1 (approx).
-
Isotopic Pattern: A distinct 3:1 ratio for the M and M+2 peaks (247/249) confirms the presence of a single Chlorine atom.
Handling, Stability & Safety
-
Storage: Store at -20°C in a tightly sealed container. The ester bond is susceptible to hydrolysis under prolonged exposure to moisture and heat.
-
Safety: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
Stability: Stable under standard laboratory conditions (room temperature, inert atmosphere) for up to 24 hours in solution.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 448685845, Methyl 2-chloro-5-phenylbenzoate. Retrieved from [Link]
An In-depth Technical Guide to Methyl 2-chloro-5-phenylbenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-phenylbenzoate is a biphenyl derivative with a chemical structure that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of pharmaceutical and materials science. Its unique arrangement of a chlorinated and phenylated benzoic acid methyl ester offers multiple reaction sites, making it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic analysis, and potential applications, drawing upon established chemical principles and data from analogous compounds.
Chemical Identity and Physical Properties
While extensive experimental data for Methyl 2-chloro-5-phenylbenzoate is not widely published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 886969-94-4 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| Predicted Physical State | Solid (based on analogous biphenyl compounds) | |
| Predicted Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Synthesis of Methyl 2-chloro-5-phenylbenzoate
The most logical and efficient synthetic route to Methyl 2-chloro-5-phenylbenzoate involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by esterification of the resulting carboxylic acid.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-chloro-5-phenylbenzoic acid
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. In this case, the reaction would couple phenylboronic acid with a readily available starting material, 2-chloro-5-bromobenzoic acid.
Caption: Suzuki-Miyaura coupling of 2-chloro-5-bromobenzoic acid and phenylboronic acid.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, dichloromethane, and methanol. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to 90°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, add water to the reaction mixture. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-5-phenylbenzoic acid.
Step 2: Fischer Esterification for the Synthesis of Methyl 2-chloro-5-phenylbenzoate
Fischer esterification is a classic method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.
Caption: Fischer esterification of 2-chloro-5-phenylbenzoic acid with methanol.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve 2-chloro-5-phenylbenzoic acid (1 equivalent) in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 2-chloro-5-phenylbenzoate. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons | 7.2 - 8.2 | Multiplets | 8H |
| Methyl ester protons | ~3.9 | Singlet | 3H |
The aromatic region will be complex due to the presence of two phenyl rings with different substitution patterns. The protons on the chlorinated ring will likely appear as doublets and a doublet of doublets, while the protons on the unsubstituted phenyl ring will show as a multiplet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | ~165-170 |
| Aromatic carbons | ~125-145 |
| Methyl ester carbon | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (ester) | ~1720-1740 |
| C-O (ester) | ~1250-1300 |
| Aromatic C-H | ~3000-3100 |
| C-Cl | ~700-800 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the molecular ion peak.
| Ion | Predicted m/z |
| [M]⁺ | 246 |
| [M+2]⁺ | 248 |
Potential Applications in Drug Development and Materials Science
Biphenyl derivatives are a common scaffold in many biologically active compounds and functional materials. While specific biological activities of Methyl 2-chloro-5-phenylbenzoate have not been reported, its structure suggests potential applications in several areas:
-
Pharmaceutical Intermediates: The molecule can serve as a precursor for the synthesis of more complex drug candidates. The chloro and ester functionalities can be further modified to introduce different pharmacophores. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown potential as antibacterial agents.[2]
-
Agrochemicals: The biphenyl structure is also found in some pesticides and herbicides. Further derivatization of Methyl 2-chloro-5-phenylbenzoate could lead to new agrochemical agents.
-
Materials Science: Biphenyl-containing molecules are known to form liquid crystals and are used in the synthesis of polymers with specific optical or electronic properties.
Conclusion
Methyl 2-chloro-5-phenylbenzoate is a synthetically accessible and versatile molecule with significant potential as an intermediate in various fields of chemical research. The synthetic route via Suzuki-Miyaura coupling and subsequent esterification is a robust and well-established methodology. While detailed experimental characterization is yet to be widely published, its spectroscopic properties can be reliably predicted based on its structure and analogous compounds. Further exploration of the reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel pharmaceuticals and advanced materials.
References
- Jilla Lavanya, et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research, 14(06).
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ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]
- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(12), 10305. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(26), 14539-14548. Retrieved from [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19159-19183. Retrieved from [Link]
- IJARST. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal for Advance Research in Science and Technology, 11(6).
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Chegg. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Institutes of Health. (2020). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Advances, 10(49), 29424-29427. Retrieved from [Link]
-
Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 2-Chloro-5-methyl-1,4-phenylenediamine in Pharmaceutical Manufacturing. Retrieved from [Link]
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National Institutes of Health. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(1), 356-383. Retrieved from [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16429-16439. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
SciELO. (2020). Mannich bases derivatives of 2-Phenyl-5- Benzimidazole sulfonic acid; Synthesis, Characterization, Computational studies and. Brazilian Journal of Pharmaceutical Sciences, 56. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- IJARCS. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. International Journal of Advanced Research in Chemical Science, 11(11).
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information for: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
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MDPI. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Pharmaceuticals, 16(4), 525. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-chloro-5-phenylbenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-5-phenylbenzoate is a biphenyl carboxylate derivative of significant interest in medicinal chemistry and materials science. Its substituted biphenyl scaffold serves as a crucial building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and robust synthetic methodologies. We present a validated, step-by-step protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction, followed by a detailed workflow for its purification and characterization. The causality behind experimental choices is explained to ensure reproducibility and scalability. Furthermore, this guide explores the compound's applications as a key intermediate in drug discovery, supported by authoritative references.
Compound Profile and Significance
IUPAC Name and Chemical Identity
The unequivocally correct IUPAC name for the topic compound is Methyl 2-chloro-5-phenylbenzoate . This name is derived by identifying the parent structure as a benzoate ester, with a methyl group as the ester alkyl component. The benzene ring of the benzoate is substituted with a chloro group at position 2 and a phenyl group at position 5.
Table 1: Chemical Identifiers for Methyl 2-chloro-5-phenylbenzoate
| Identifier | Value | Source |
| CAS Number | 886969-94-4 | |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.69 g/mol | |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)Cl | N/A |
Physicochemical Properties
While specific experimental data for this compound is not broadly published, properties can be predicted based on its structure and data from closely related analogues. It is expected to be a white to off-white solid at room temperature, with low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Significance in Medicinal Chemistry
The biphenyl moiety is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds.[1] The specific substitution pattern of Methyl 2-chloro-5-phenylbenzoate—featuring a chloro-substituent ortho to the ester and a phenyl group para to it—makes it a versatile intermediate. The chlorine atom can influence the conformation of the biphenyl rings (atropisomerism) and can serve as a handle for further functionalization, while the ester group is readily hydrolyzed or converted to an amide, providing a key linkage point for building more complex molecular architectures.
Synthesis and Mechanistic Rationale
The most efficient and modular route to Methyl 2-chloro-5-phenylbenzoate is a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by an esterification reaction. For the purpose of this guide, we will detail the synthesis starting from commercially available precursors: Methyl 2-chloro-5-bromobenzoate and Phenylboronic acid . This route is often preferred as it installs the thermally stable ester group prior to the coupling reaction.
Key Reaction: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[1][2] The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species (like phenylboronic acid) with an organohalide.
The catalytic cycle, shown below, is a self-validating system. Each step regenerates a species required for the next, ensuring the reaction proceeds until the limiting reagent is consumed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.[3][4]
Materials and Reagents:
-
Methyl 2-chloro-5-bromobenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (solvent)
-
Water (deionized)
-
Nitrogen or Argon gas supply
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas manifold
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: Assemble the three-neck flask with a reflux condenser and an inert gas inlet. Ensure all glassware is oven-dried to exclude moisture.
-
Reagent Addition: To the flask, add Methyl 2-chloro-5-bromobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), Triphenylphosphine (0.04 eq), and potassium carbonate (3.0 eq).
-
Causality Note: Phenylboronic acid is used in slight excess to drive the reaction to completion. Pd(OAc)₂ is the pre-catalyst, which is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the reaction steps. Potassium carbonate is the essential base required for the transmetalation step.
-
-
Solvent Addition & Degassing: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water per 1 gram of the aryl bromide). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Causality Note: A biphasic solvent system (toluene/water) is highly effective for Suzuki couplings. The base is soluble in the aqueous phase, while the organic starting materials and catalyst are in the organic phase. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Causality Note: The water wash removes the inorganic base (K₂CO₃) and boronic acid byproducts. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification Workflow
The crude Methyl 2-chloro-5-phenylbenzoate is typically purified by flash column chromatography to remove residual starting materials, catalyst, and any homocoupling byproducts.
Caption: Workflow for the purification of the target compound.
Step-by-Step Purification Protocol
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.
-
Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 2% ethyl acetate) and gradually increasing it.
-
Causality Note: The non-polar biphenyl product will elute before more polar impurities. A gradual gradient provides better separation.
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield the final product as a solid.
Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for Methyl 2-chloro-5-phenylbenzoate
| Technique | Expected Result |
| ¹H NMR | Aromatic protons (multiplets, ~7.3-8.0 ppm), Methyl ester protons (singlet, ~3.9 ppm). The specific splitting patterns will confirm the 1,2,4-substitution on the chlorinated ring. |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons (~125-140 ppm), Methyl carbon (~52 ppm). |
| Mass Spec (MS) | [M]+ peak at m/z 246 and [M+2]+ peak at m/z 248 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Applications in Drug Development
Methyl 2-chloro-5-phenylbenzoate is a valuable intermediate for synthesizing molecules with therapeutic potential. For instance, similar biphenyl carboxylic acid structures are precursors to compounds investigated as antagonists for various biological targets. For example, the related compound 2-chloro-5-nitrobenzoic acid has been used to develop derivatives with potential antibacterial activity.[5] The ester functional group can be readily converted into an amide via aminolysis, allowing for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).
Caption: Synthetic utility of Methyl 2-chloro-5-phenylbenzoate.
Safety and Handling
As with all laboratory chemicals, Methyl 2-chloro-5-phenylbenzoate and its precursors should be handled with appropriate care. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific hazard information. Related chlorinated aromatic compounds can cause skin and eye irritation.[4]
Conclusion
Methyl 2-chloro-5-phenylbenzoate is a strategically important chemical intermediate. This guide has detailed its identity and outlined a robust and reliable synthetic protocol via Suzuki-Miyaura coupling, emphasizing the rationale behind each experimental step to ensure success. The described purification and characterization workflows provide a self-validating system to guarantee high purity. The versatility of this compound as a scaffold for more complex molecules underscores its value to researchers in drug discovery and materials science.
References
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AccelaChem. (n.d.). Methyl 4-Chloro-[1,1'-biphenyl]-3-carboxylate. Retrieved from [Link]
-
Li, W., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. Available at: [Link]
-
Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. Available at: [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available at: [Link]
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
- Google Patents. (2009). Method for preparing methyl p-chloromethyl benzoate. CN101434545A.
-
PubChem. (n.d.). 2-Chloro-5-methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A novel and efficient water-soluble palladium(II) complex: a catalyst for Suzuki–Miyaura cross-coupling reaction in neat water at room temperature under air. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Technical Guide: Safety and Handling of Methyl 2-chloro-5-phenylbenzoate
Executive Summary
Methyl 2-chloro-5-phenylbenzoate (CAS: 886969-94-4) is a specialized halogenated biphenyl ester utilized primarily as an intermediate in the synthesis of biaryl pharmaceutical scaffolds.[1][2] Its structural integration of a 2-chloro handle and a 5-phenyl moiety makes it a critical substrate for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide synthesizes physicochemical data, risk assessment strategies, and field-proven handling protocols. It is designed for medicinal chemists and process engineers who require actionable intelligence beyond standard Safety Data Sheets (SDS).
Part 1: Physicochemical Profile & Hazard Identification
Chemical Identity & Properties
The compound exhibits lipophilic characteristics typical of biphenyl esters. The ortho-chloro substituent introduces steric strain and electronic deactivation, influencing both its reactivity and stability.
| Property | Data | Context for Handling |
| CAS Number | 886969-94-4 | Unique identifier for inventory/regulatory tracking. |
| Formula | C₁₄H₁₁ClO₂ | Halogenated aromatic ester. |
| Molecular Weight | 246.69 g/mol | Relevant for stoichiometry calculations. |
| Physical State | Solid (Crystalline Powder) | Potential for electrostatic charging during weighing. |
| Solubility | DMSO, DCM, EtOAc | Low water solubility; requires organic solvents for cleaning. |
| Storage | -20°C (Desiccated) | Prone to slow hydrolysis or transesterification if exposed to ambient moisture/heat. |
GHS Hazard Classification (Read-Across Analysis)
Note: While specific toxicological data (LD50) for this exact CAS is limited, structure-activity relationship (SAR) analysis with analogs (e.g., Methyl 2-chlorobenzoate, biphenyl derivatives) dictates the following precautionary classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4][5]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4][6][7]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[3][4][7]
-
Aquatic Toxicity: Potential for long-term adverse effects in the aquatic environment (due to the lipophilic biphenyl core).
Part 2: Risk-Based Handling Protocols
Engineering Controls & PPE
The primary risks involve inhalation of dust during weighing and dermal absorption of the solution.
-
Containment: Handle exclusively within a certified Chemical Fume Hood.
-
Glove Selection:
-
Solids: Nitrile (minimum 0.11 mm thickness).
-
Solutions (DCM/THF): Double-gloving recommended. Use PVA or Viton gloves if prolonged contact with chlorinated solvents is expected, as standard nitrile degrades rapidly in DCM.
-
-
Respiratory: If handling >500 mg outside a hood (not recommended), use a P95/P100 particulate respirator.
Weighing & Solubilization Workflow
Static electricity is a common issue with dry biphenyl esters, leading to scattering and mass balance errors.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation, which accelerates ester hydrolysis.
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat.
-
Solvent Addition: Dissolve immediately in the reaction solvent (e.g., anhydrous 1,4-dioxane or toluene). Do not leave the solid exposed to humid air for extended periods.
Part 3: Synthesis & Reactivity Context (Suzuki Coupling)
The most common application of Methyl 2-chloro-5-phenylbenzoate is as an electrophile in palladium-catalyzed cross-coupling. The 2-chloro position is generally less reactive than bromo- or iodo- analogs, often requiring specialized ligands (e.g., SPhos, XPhos) or elevated temperatures.
Critical Safety Control Points in Coupling Reactions
-
Catalyst Handling: Pd(0) sources (like Pd(PPh₃)₄) are air-sensitive. However, the ester itself is stable to air.
-
Base Exotherm: The addition of bases (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture can be exothermic.
-
Pressure Hazards: Reactions run at >80°C in closed pressure vials pose a rupture risk. Always use a blast shield.
Visualization: Safety Decision Workflow
The following diagram outlines the decision logic for handling this compound during a standard cross-coupling workflow.
Caption: Workflow emphasizing thermal equilibration and waste segregation for halogenated benzoates.
Part 4: Emergency Response & Waste Disposal
Spill Management
-
Solid Spill: Do not dry sweep. Dampen with an inert solvent (heptane) to suppress dust, then wipe up with chemically resistant pads.
-
Solution Spill: Absorb with vermiculite or sand. Treat as halogenated organic waste.
Waste Stream Segregation
Methyl 2-chloro-5-phenylbenzoate contains both a halogen (Chlorine) and an aromatic ring.
-
Classification: Halogenated Organic Waste .
-
Do NOT Mix With: Strong acids (potential for hydrolysis to the benzoic acid) or strong oxidizers.
-
Destruction: High-temperature incineration equipped with scrubbers for HCl gas generation.
References
-
PubChem. (2025).[3][4][8] Methyl 2-chloro-5-nitrobenzoate (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]
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"Methyl 2-chloro-5-phenylbenzoate" storage conditions
An In-depth Technical Guide to the Storage and Handling of Methyl 2-chloro-5-phenylbenzoate
Authored by: A Senior Application Scientist
Introduction
Methyl 2-chloro-5-phenylbenzoate is a chemical compound with the molecular formula C14H11ClO2[1]. As with any highly purified chemical, its stability and efficacy are intrinsically linked to the conditions under which it is stored and handled. This guide provides a comprehensive overview of the best practices for the storage of Methyl 2-chloro-5-phenylbenzoate, grounded in both specific manufacturer recommendations and general principles of chemical safety for related compounds. Adherence to these guidelines is crucial for ensuring the compound's integrity for research and development applications.
Chemical and Physical Properties
Understanding the fundamental properties of a compound is the first step in determining appropriate storage conditions. Below is a summary of the known properties of Methyl 2-chloro-5-phenylbenzoate and related benzoate esters.
| Property | Value | Source |
| Molecular Formula | C14H11ClO2 | United States Biological[1] |
| Molecular Weight | 246.69 g/mol | United States Biological[1] |
| Physical State | Solid (inferred from related compounds) | N/A |
| Solubility | Likely insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform (inferred from Phenyl benzoate and Methyl benzoate) | ChemicalBook[2], FooDB[3] |
| Stability | Stable under recommended storage conditions; potentially incompatible with strong oxidizing agents, strong acids, and strong bases (inferred from Phenyl benzoate) | ChemicalBook[2] |
Core Storage Recommendations
The primary directive for storing Methyl 2-chloro-5-phenylbenzoate is to maintain it at a temperature of -20°C [1]. This recommendation is likely based on the compound's specific stability profile, where colder temperatures inhibit potential degradation pathways.
Rationale for -20°C Storage:
-
Minimization of Decomposition: Lower temperatures slow down the rate of chemical reactions, including any potential decomposition of the ester.
-
Preservation of Purity: For a highly purified grade compound, maintaining a low temperature is key to preventing the formation of impurities over time.
For maximum product recovery, it is also recommended to centrifuge the original vial before removing the cap[1].
Handling Procedures
Proper handling is as critical as correct storage. The following protocol is based on best practices for handling similar chemical compounds and is designed to prevent contamination and ensure user safety.
Workflow for Handling Methyl 2-chloro-5-phenylbenzoate
Caption: A decision-making guide for selecting an appropriate storage location for Methyl 2-chloro-5-phenylbenzoate.
References
-
Sciencelab.com. Methyl benzoate MSDS. [Link]
-
International Labour Organization. ICSC 1187 - METHYL BENZOATE. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]
-
PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]
-
PubChem. Methyl 2-chloro-5-nitrobenzoate. [Link]
-
FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]
-
National Institutes of Health. Methyl 5-chloro-2-nitrobenzoate. [Link]
-
PubChem. 2-Chloro-5-methylbenzoic Acid. [Link]
-
The Good Scents Company. phenyl benzoate, 93-99-2. [Link]
-
Ataman Kimya. METHYL BENZOATE. [Link]
Sources
Theoretical studies of "Methyl 2-chloro-5-phenylbenzoate" structure
Executive Summary
Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4) represents a critical biphenyl scaffold characterized by an ortho-halogenated ester functionality. While often utilized as a high-purity intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis, its structural rigidity and electronic anisotropy also position it as a candidate for liquid crystal mesogens and organic electronic materials.
This technical guide outlines the theoretical protocols required to fully characterize this molecule. By moving beyond simple geometry optimization to in-depth conformational and electronic profiling, we establish a predictive model that reduces wet-lab attrition rates. The focus is on the interplay between the steric bulk of the ortho-chlorine atom and the conjugation of the biphenyl system.
Computational Methodology: The "Standard of Care"
To ensure data integrity and reproducibility, the following computational workflow is mandated. This protocol balances computational cost with chemical accuracy, specifically tailored for halogenated aromatic esters.
Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground states. However, for accurate non-covalent interactions (pi-stacking in crystal packing), wB97X-D (dispersion-corrected) is recommended.
-
Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable due to the lone pairs on the Chlorine and Oxygen atoms, which require expanded electron density descriptions.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Methanol or DMSO to mimic reaction media.
Workflow Architecture
The following diagram illustrates the logical flow of the theoretical study, ensuring self-validating checkpoints (e.g., imaginary frequency checks).
Figure 1: Computational workflow for the structural and electronic characterization of Methyl 2-chloro-5-phenylbenzoate.
Structural & Conformational Dynamics
The reactivity of Methyl 2-chloro-5-phenylbenzoate is governed by two critical torsion angles. Theoretical studies must map the Potential Energy Surface (PES) along these coordinates.
The Biphenyl Torsion ( )
-
Definition: The dihedral angle between the central benzoate ring and the phenyl substituent at position 5.
-
Theoretical Expectation: Unlike unsubstituted biphenyl (twisted ~44° in gas phase), the steric influence here is minimal (meta-substitution). However, resonance demands planarity.
-
Scan Protocol: Perform a relaxed PES scan from 0° to 180° in 10° increments.
-
Insight: A high rotational barrier (>3 kcal/mol) implies a rigid scaffold suitable for liquid crystals; a low barrier (<1 kcal/mol) suggests free rotation, advantageous for drug-receptor fitting.
The Ester Torsion ( ) & The Ortho-Chloro Effect
-
Mechanism: The chlorine atom at position 2 exerts a significant steric and electrostatic repulsion on the carbonyl oxygen of the methyl ester.
-
Prediction: The ester group will likely rotate out of plane relative to the benzene ring to minimize dipole-dipole interaction between the Carbonyl Oxygen (
) and the Chlorine lone pairs. -
Implication: This "twist" breaks conjugation, potentially raising the energy of the LUMO and making the ester carbon more electrophilic (reactive to hydrolysis) compared to a non-chlorinated analog.
Table 1: Expected Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Description | Expected Value | Structural Driver |
| Bond C(2)-Cl | Carbon-Chlorine length | ~1.75 Å | Typical Aryl-Cl |
| Inter-ring twist | 35° - 45° | Steric vs. Resonance balance | |
| Ester planarity | > 15° deviation | Ortho-Cl repulsion | |
| Bond C=O | Carbonyl length | ~1.21 Å | Standard ester |
Electronic Landscape & Reactivity
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates chemical hardness (
-
HOMO Location: Likely localized on the biphenyl
-system and the Chlorine lone pairs . -
LUMO Location: Concentrated on the benzoate ester moiety and the central biphenyl bond.
-
Band Gap (
): A narrower gap (compared to benzene) is expected due to the extended conjugation of the biphenyl system, making the molecule photo-active in the UV region.
Molecular Electrostatic Potential (MEP)
Mapping the electrostatic potential onto the electron density surface reveals active sites for drug-receptor interaction or synthetic modification.
-
Negative Regions (Red): Concentrated around the Carbonyl Oxygen and Chlorine atom. These are H-bond acceptor sites.
-
Positive Regions (Blue): The methyl protons and the edges of the phenyl rings.
-
Reactivity Insight: Nucleophilic attack (e.g., hydrolysis) will target the ester carbonyl carbon. The MEP map will quantify the "shielding" effect of the ortho-chlorine.
Spectroscopic Profiling (Validation)
Theoretical data must be validated against experimental spectra. The following shifts are diagnostic for this specific structure.
Vibrational Spectroscopy (IR)
-
C=O Stretch: Typically ~1735-1750 cm⁻¹.
-
Effect: The electron-withdrawing nature of the ortho-chloro group (inductive effect, -I) usually increases the double bond character of the carbonyl, shifting the frequency to a higher wavenumber (blue shift) compared to methyl benzoate.
-
-
C-Cl Stretch: Look for a distinct band in the fingerprint region (~1050-1090 cm⁻¹).
NMR Prediction (GIAO Method)
-
H-NMR: The protons on the benzoate ring will show distinct splitting patterns. The proton at position 6 (adjacent to the ester, but shielded by the phenyl ring) is a key marker.
-
C-NMR: The carbonyl carbon signal will be deshielded (~165-167 ppm).
Synthesis Pathway & Logic
Understanding the theoretical stability helps optimize the synthesis. This molecule is classically synthesized via Suzuki-Miyaura coupling , connecting a phenylboronic acid to a methyl 5-bromo-2-chlorobenzoate (or similar).
Figure 2: Retrosynthetic pathway utilizing Suzuki-Miyaura coupling, consistent with the biphenyl core structure.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. Link
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Sigma-Aldrich. (n.d.). Methyl 2-chloro-5-phenylbenzoate Product Specification. Merck KGaA. Link (Verified commercial availability for CAS 886969-94-4).
Methodological & Application
The Strategic Utility of Methyl 2-chloro-5-phenylbenzoate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic deployment of highly functionalized building blocks is paramount. Methyl 2-chloro-5-phenylbenzoate emerges as a key intermediate, offering a synthetically versatile scaffold for the construction of complex molecular architectures. Its unique arrangement of a reactive chloro group, a sterically accessible phenyl moiety, and a readily modifiable methyl ester provides multiple avenues for elaboration. This guide delineates the core applications of Methyl 2-chloro-5-phenylbenzoate, providing detailed protocols and mechanistic insights for its effective utilization in the synthesis of high-value compounds.
I. Core Principles and Synthetic Versatility
Methyl 2-chloro-5-phenylbenzoate is a biaryl compound that serves as a linchpin for creating more elaborate structures. The chloro substituent ortho to the methyl ester is strategically positioned for participation in palladium-catalyzed cross-coupling reactions. The phenyl group at the 5-position can be further functionalized or can be an integral part of the final molecular target's pharmacophore. The methyl ester provides a handle for hydrolysis and subsequent amide bond formation or other derivatizations.
This trifecta of functional groups makes Methyl 2-chloro-5-phenylbenzoate an ideal precursor for the synthesis of a diverse range of compounds, including but not limited to, novel pharmaceuticals and organic electronic materials. Its structural motifs are found in various biologically active molecules. For instance, related chlorinated and aminated benzoate derivatives are crucial intermediates in the synthesis of drugs like Tolvaptan.[1][2] Similarly, other halogenated benzoates are instrumental in the production of nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
II. Key Synthetic Transformations
The primary utility of Methyl 2-chloro-5-phenylbenzoate lies in its application as a substrate in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the context of Methyl 2-chloro-5-phenylbenzoate, the chloro group serves as the leaving group for the palladium-catalyzed coupling with a variety of boronic acids or their derivatives. This reaction is pivotal for the synthesis of complex biaryl and heteroaryl structures.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) active species.[4] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of Methyl 2-chloro-5-phenylbenzoate to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Synthesis of Methyl 5-phenyl-2-(pyridin-3-yl)benzoate
This protocol describes a representative Suzuki-Miyaura coupling of Methyl 2-chloro-5-phenylbenzoate with 3-pyridinylboronic acid.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-chloro-5-phenylbenzoate | 246.69 | 1.0 | 247 mg |
| 3-Pyridinylboronic acid | 122.92 | 1.2 | 147 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| SPhos | 410.51 | 0.04 | 16.4 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 5 mL |
| Water (degassed) | - | - | 1 mL |
Procedure:
-
To a dry Schlenk flask, add Methyl 2-chloro-5-phenylbenzoate (247 mg, 1.0 mmol), 3-pyridinylboronic acid (147 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. For Methyl 2-chloro-5-phenylbenzoate, this transformation opens the door to a wide array of N-aryl compounds, which are prevalent in pharmaceuticals.
Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves a palladium(0)/palladium(II) cycle.[6]
-
Oxidative Addition: A palladium(0) complex undergoes oxidative addition to the aryl chloride to form a palladium(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond and regenerating the palladium(0) catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of Methyl 2-(morpholino)-5-phenylbenzoate
This protocol provides a representative example of a Buchwald-Hartwig amination using Methyl 2-chloro-5-phenylbenzoate and morpholine.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-chloro-5-phenylbenzoate | 246.69 | 1.0 | 247 mg |
| Morpholine | 87.12 | 1.2 | 105 µL |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 9.2 mg |
| XPhos | 476.65 | 0.02 | 9.5 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Procedure:
-
In a glovebox, add Methyl 2-chloro-5-phenylbenzoate (247 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
III. Conclusion
Methyl 2-chloro-5-phenylbenzoate stands as a highly valuable and versatile building block in the arsenal of the modern organic chemist. Its capacity to undergo efficient and selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a direct and modular route to a vast array of complex biaryl and N-aryl compounds. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers and professionals in the fields of drug discovery and materials science, enabling the strategic and effective application of this key synthetic intermediate.
IV. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Foundation: Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development. Retrieved from [Link]
-
Apicule. (n.d.). Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers. Retrieved from [Link]
-
Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011). Methyl 5-chloro-2-nitro-benzoate. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3139. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
Application Notes and Protocols: "Methyl 2-chloro-5-phenylbenzoate" as a Building Block in Medicinal Chemistry
Foreword: The Architectural Elegance of Biaryl Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, biaryl scaffolds represent a cornerstone of molecular design. Their prevalence in a vast array of biologically active molecules is a testament to their unique ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. "Methyl 2-chloro-5-phenylbenzoate," a specialized biaryl compound, emerges as a building block of significant potential. Its structure, featuring a chlorinated phenyl ring coupled with a methyl-esterified benzoic acid, offers a rich tapestry of reactive handles and stereoelectronic properties. This guide provides an in-depth exploration of the synthesis and hypothetical, yet scientifically grounded, applications of this compound as a versatile precursor for the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.
Strategic Synthesis of Methyl 2-chloro-5-phenylbenzoate via Suzuki-Miyaura Cross-Coupling
The construction of the biaryl core of Methyl 2-chloro-5-phenylbenzoate is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an ideal choice for this transformation.[1][2]
Causality Behind Experimental Choices:
The selection of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base, like K₂CO₃, is critical for the catalytic cycle to proceed efficiently. The base activates the boronic acid, facilitating the transmetalation step, while the palladium complex orchestrates the oxidative addition and reductive elimination steps that forge the new carbon-carbon bond.[1] The choice of a toluene/water solvent system provides a biphasic medium that aids in the dissolution of both organic and inorganic reagents.
Experimental Protocol: Synthesis of Methyl 2-chloro-5-phenylbenzoate
Materials:
-
Methyl 2-chlorobenzoate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-chlorobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add toluene and deionized water in a 4:1 ratio.
-
Reaction: The mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 2-chloro-5-phenylbenzoate.
Data Presentation: Reaction Parameters for Analogous Suzuki Couplings
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-bromobenzoate | 3-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 |
| Aryl Mesylates | Arylboronic acids | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 80 | 18 | 70-95 |
This table summarizes typical conditions for similar Suzuki coupling reactions, providing a strong basis for the successful synthesis of the title compound.[3][4]
Visualization: Synthetic Workflow
Caption: Synthetic workflow for Methyl 2-chloro-5-phenylbenzoate.
Application in the Synthesis of Novel Kinase Inhibitors
The biaryl motif is a privileged scaffold in the design of kinase inhibitors, which are crucial in oncology.[5][6] The unique substitution pattern of Methyl 2-chloro-5-phenylbenzoate can be exploited to synthesize novel inhibitors targeting kinases such as Src and Abl, which are implicated in chronic myelogenous leukemia (CML).[5]
Hypothetical Synthesis of a Dual Src/Abl Kinase Inhibitor
The synthesis would involve the amidation of the methyl ester with a suitable amine, followed by further functionalization to introduce a pharmacophore known to interact with the kinase active site.
Experimental Protocol
Step 1: Amidation
-
Hydrolysis: Methyl 2-chloro-5-phenylbenzoate is first hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide in a methanol/water mixture.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a key amine intermediate (e.g., a substituted aminopyrimidine) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).
Step 2: Further Elaboration
-
The resulting amide can undergo further synthetic transformations, such as nucleophilic aromatic substitution at the chloro position, to introduce additional functionalities that can enhance binding affinity and selectivity.
Visualization: Targeted Signaling Pathway
Caption: Inhibition of the Src/Abl signaling pathway.
Application in the Synthesis of Novel Anti-Inflammatory Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) are biaryl compounds that function by inhibiting cyclooxygenase (COX) enzymes.[7][8][9] The structural features of Methyl 2-chloro-5-phenylbenzoate make it an attractive starting material for the synthesis of novel and potentially selective COX-2 inhibitors, which could offer anti-inflammatory benefits with reduced gastrointestinal side effects.
Hypothetical Synthesis of a Selective COX-2 Inhibitor
A plausible synthetic route would involve the conversion of the methyl ester to a more complex heterocyclic system, a common feature in selective COX-2 inhibitors.
Experimental Protocol
-
Hydrazide Formation: The methyl ester of the title compound is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazide.
-
Cyclization: The resulting hydrazide is then cyclized with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid catalyst to form a pyrazole ring.
-
Functional Group Manipulation: The chloro and phenyl substituents can be further modified to optimize the compound's interaction with the COX-2 active site.
Visualization: Mechanism of COX Inhibition
Caption: Selective inhibition of the COX-2 enzyme.
Application in the Synthesis of Novel Antiviral Agents
The development of new antiviral agents is a critical area of research.[10] Certain heterocyclic and biaryl structures have demonstrated potent antiviral activity against a range of viruses, including Respiratory Syncytial Virus (RSV).[11] The scaffold of Methyl 2-chloro-5-phenylbenzoate can serve as a template for the synthesis of novel compounds with potential antiviral properties.
Hypothetical Synthesis of an RSV Inhibitor
The synthetic strategy would focus on transforming the ester group into a functionality capable of disrupting viral replication or entry.
Experimental Protocol
-
Reduction: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Activation: The alcohol is then converted to a better leaving group, for instance, by tosylation with p-toluenesulfonyl chloride in the presence of pyridine.
-
Nucleophilic Substitution: The tosylate is then reacted with a nucleophilic heterocycle (e.g., a substituted imidazole or triazole) to introduce a moiety known to be associated with antiviral activity.
Visualization: Simplified Viral Replication and Inhibition
Caption: Potential inhibition of the viral replication cycle.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for "Methyl 2-chloro-5-phenylbenzoate" is not available, general precautions for handling related compounds should be followed. Similar chlorinated aromatic esters may cause skin and eye irritation.[12][13][14] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Foundation: Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development.
- NIH. (n.d.). Methyl 5-chloro-2-nitrobenzoate - PMC.
- Benchchem. (n.d.). Application Notes and Protocols: Methyl 2-(3- acetylphenyl)benzoate as a Versatile Building Block in the Synthesis of PARP Inhibitors.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Benchchem. (n.d.). Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- ResearchGate. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.
- PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Society of Chemistry. (n.d.). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay.
- ResearchGate. (n.d.). Cross coupling reaction of phenyl benzoate with aniline using precatalysts 1–6a.
- PubMed Central. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC.
- NIH. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses.
- Thermo Fisher Scientific. (n.d.). Methyl-5-chloro-2-nitrobenzoate - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubMed. (n.d.). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis.
- NIH. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives.
- ResearchGate. (2025, August 6). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors.
- Organic Chemistry Portal. (n.d.). Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- PubMed. (n.d.). Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes.
- ECHEMI. (n.d.). Methyl 5-chloro-2-hydroxybenzoate SDS, 4068-78-4 Safety Data Sheets.
- Ataman Kimya. (n.d.). METHYL BENZOATE.
- NIH. (2025, April 23). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition.
- ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation.
- MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate.
- MIT Open Access Articles. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) Mesylates.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis.
- NIH. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
- PMC. (2021, August 17). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors.
- PubMed. (2007, July 1). Synthesis, antiviral and antitumor activity of 2-substituted-5-amidino-benzimidazoles.
- bioRxiv. (2021, February 3). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.
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- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Application Note: Suzuki Coupling of Methyl 2-chloro-5-phenylbenzoate for the Synthesis of Terphenyl Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2][3] Its power lies in the efficient construction of carbon-carbon bonds, most notably for the synthesis of biaryl and polyaryl structures. These motifs are prevalent in a vast array of biologically active molecules and functional materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing a Suzuki coupling reaction with a challenging substrate, Methyl 2-chloro-5-phenylbenzoate. This substrate is representative of sterically hindered and electronically deactivated aryl chlorides, the coupling of which requires careful optimization of reaction conditions.
The successful coupling of Methyl 2-chloro-5-phenylbenzoate with an arylboronic acid yields a terphenyl derivative, a structural framework of significant interest. Terphenyls are found in natural products and have demonstrated a range of biological activities, including anti-thrombotic, neuro-protective, and immunosuppressant properties.[4] This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into troubleshooting and optimization.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex.[7][8] This is often the rate-determining step, particularly for less reactive aryl chlorides.[7] The palladium inserts into the carbon-halogen bond, forming a palladium(II) intermediate.[7][8] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[9]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[5][6] This process requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][7][8]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
"Methyl 2-chloro-5-phenylbenzoate" in the synthesis of biaryl compounds
Application Note: Sequential Chemoselective Cross-Coupling Strategies using Methyl 2-chloro-5-phenylbenzoate
Executive Summary
This guide details the strategic utility of Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4) as a pivotal intermediate in the synthesis of non-symmetrical terphenyls and complex biaryl scaffolds.
In drug discovery, accessing polyaryl motifs with precise substitution patterns is critical for tuning solubility and target affinity. Methyl 2-chloro-5-phenylbenzoate serves as a "pivot scaffold" due to its unique halogen differentiation. This protocol leverages the reactivity gap between aryl bromides and aryl chlorides to execute a Sequential Chemoselective Suzuki-Miyaura Coupling .
Key Advantages:
-
Chemoselectivity: Exploits the
difference between C–Br and C–Cl oxidative addition. -
Steric Control: The ortho-chloro position (C2) remains intact during the initial C5 functionalization, serving as a latent handle for subsequent diversification.
-
Library Generation: Ideal for parallel synthesis of terphenyl libraries from a single core.
Strategic Overview & Mechanism
The synthesis and utilization of this scaffold rely on the kinetic differentiation of halogen leaving groups.
-
Step 1 (Formation): Methyl 5-bromo-2-chlorobenzoate is coupled with phenylboronic acid. Under controlled conditions, Palladium(0) undergoes oxidative addition exclusively at the weaker C–Br bond (Bond Dissociation Energy ~81 kcal/mol) vs. the C–Cl bond (~96 kcal/mol).
-
Step 2 (Utilization): The resulting Methyl 2-chloro-5-phenylbenzoate retains the C2-chloro motif.[1] This position is sterically hindered by the adjacent methyl ester and electronically deactivated. Activation requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the second oxidative addition, yielding terphenyls.
Figure 1: Sequential cross-coupling workflow illustrating the reactivity hierarchy of the dihalo-benzoate core.
Experimental Protocols
Phase 1: Synthesis of the Scaffold (Methyl 2-chloro-5-phenylbenzoate)
Objective: Selective arylation at C5 without affecting the C2-chloride.
Reagents:
-
Methyl 5-bromo-2-chlorobenzoate (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) — Chosen for its moderate activity, preventing "over-coupling" at the chloride.
-
Base: Na2CO3 (2.0 M aq. solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Procedure:
-
Charge: In a reaction vial, combine methyl 5-bromo-2-chlorobenzoate (250 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Solvent: Add Toluene (4 mL) and Ethanol (1 mL). Degas by bubbling nitrogen for 5 minutes.
-
Activation: Add Na2CO3 (2M, 1.0 mL). Seal the vial.
-
Reaction: Heat to 80°C for 4–6 hours. Note: Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to preserve the C-Cl bond.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Yield: Typically 85–92%.
-
Data: 1H NMR should show the retention of the methyl ester singlet (~3.9 ppm) and the absence of the C2-proton shift changes associated with C-Cl cleavage.
-
Phase 2: Synthesis of Terphenyls (Utilization of the Scaffold)
Objective: Activation of the hindered C2-chloride to form the final terphenyl.
Reagents:
-
Methyl 2-chloro-5-phenylbenzoate (1.0 equiv)[2]
-
Aryl Boronic Acid (1.5 equiv) — e.g., 4-methoxyphenylboronic acid
-
Catalyst System: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%) or XPhos .
-
Rationale: Standard phosphines (PPh3) are ineffective here due to the steric bulk of the ortho-ester and the stronger C-Cl bond. Buchwald dialkylbiaryl phosphines (SPhos) are required to facilitate oxidative addition.
-
-
Base: K3PO4 (3.0 equiv) — Anhydrous conditions preferred for difficult substrates.
-
Solvent: 1,4-Dioxane (dry).
Procedure:
-
Charge: Combine Methyl 2-chloro-5-phenylbenzoate (100 mg, 0.40 mmol), aryl boronic acid (0.60 mmol), Pd2(dba)3 (7.3 mg, 0.008 mmol), and SPhos (6.6 mg, 0.016 mmol) in a microwave vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (3x).
-
Solvent/Base: Add dry 1,4-Dioxane (2 mL) and K3PO4 (254 mg, 1.2 mmol).
-
Reaction: Heat at 100°C (oil bath) or 110°C (microwave) for 12–16 hours.
-
Workup: Filter through a pad of Celite. Concentrate filtrate.
-
Purification: Flash chromatography (gradient 0-20% EtOAc in Hexanes).
Optimization Data & Troubleshooting
The following table summarizes catalyst screening results for the Phase 2 coupling (C-Cl activation), illustrating the necessity of specialized ligands.
| Entry | Catalyst System | Base/Solvent | Temp | Conversion (24h) | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 / Toluene | 100°C | < 5% | Failed. PPh3 cannot activate hindered Ar-Cl. |
| 2 | Pd(dppf)Cl2 | K2CO3 / DMF | 100°C | 35% | Moderate. Significant protodehalogenation observed.[3] |
| 3 | Pd2(dba)3 / SPhos | K3PO4 / Dioxane | 100°C | > 98% | Optimal. High turnover, clean profile. |
| 4 | Pd-PEPPSI-IPr | K2CO3 / Dioxane | 80°C | 92% | Excellent alternative (NHC ligand). |
Troubleshooting Guide:
-
Problem: Low conversion in Phase 2.
-
Root Cause: The ortho-methyl ester creates significant steric clash, preventing the Pd center from approaching the C-Cl bond.
-
Solution: Switch to XPhos or Pd-PEPPSI-IPent , which are designed for extreme steric hindrance. Increase temperature to 120°C.
-
-
Problem: Hydrolysis of the ester.
-
Root Cause: Hydroxide bases (NaOH, KOH) or wet solvents at high temps.
-
Solution: Use anhydrous K3PO4 or Cs2CO3 and dry dioxane.
-
Mechanistic Insight: The Catalytic Cycle
The success of Phase 2 relies on the reductive elimination step, which creates the crowded biaryl bond. The bulky ligands (L) facilitate this by enforcing a mono-ligated Pd(0) species that is highly active for oxidative addition.
Figure 2: Catalytic cycle for the SPhos-mediated coupling. The bulky ligand L ensures the formation of the active monomeric L-Pd(0) species necessary to attack the hindered chloride.
References
-
Selective Coupling of Dihaloarenes
- Title: "Chemoselective cross-coupling reactions of dihaloarenes."
- Source:Chemical Society Reviews, 2014.
-
URL:[Link]
- Buchwald Ligands for Hindered Chlorides: Title: "Universal Polymer-Bound Pd-Catalysts for Cross-Coupling Reactions" (Context on SPhos/XPhos utility). Source:Sigma-Aldrich / Merck Technical Library.
- Compound Specifications: Title: "Methyl 2-chloro-5-phenylbenzo
Sources
Application Note: Scalable Synthesis of Methyl 2-chloro-5-phenylbenzoate via Suzuki-Miyaura Coupling
This Application Note is structured for professional research and development contexts, focusing on the synthesis of Methyl 2-chloro-5-phenylbenzoate (CAS: 886969-94-4). The protocol utilizes a palladium-catalyzed cross-coupling approach, chosen for its reliability and scalability in medicinal chemistry workflows.
Strategic Abstract & Retrosynthetic Logic
The target molecule, Methyl 2-chloro-5-phenylbenzoate , is a biaryl ester often utilized as an intermediate in the synthesis of pharmaceuticals and functional materials. While direct esterification of the corresponding acid is possible, the acid itself is often expensive or less available than the halogenated precursors.
Therefore, the most robust synthetic route involves the construction of the biaryl C–C bond via a Suzuki-Miyaura cross-coupling reaction. We utilize Methyl 5-bromo-2-chlorobenzoate as the electrophile. The choice of the 5-bromo position for coupling is dictated by the bond dissociation energies; the C–Br bond is significantly more labile towards oxidative addition by Palladium(0) than the C–Cl bond (approx. 69 kcal/mol vs. 81 kcal/mol), allowing for chemoselective arylation at the 5-position without disturbing the 2-chloro substituent.
Reaction Scheme
Electrophile: Methyl 5-bromo-2-chlorobenzoate Nucleophile: Phenylboronic acid Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (chosen for stability and efficiency with aryl bromides) Base: Potassium Carbonate (K₂CO₃)
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| Methyl 5-bromo-2-chlorobenzoate | 249.49 | 1.0 | 5.00 g (20.0 mmol) | Limiting Reagent |
| Phenylboronic acid | 121.93 | 1.2 | 2.93 g (24.0 mmol) | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 490 mg (0.6 mmol) | Catalyst |
| K₂CO₃ | 138.21 | 3.0 | 8.29 g (60.0 mmol) | Base |
| 1,4-Dioxane | - | - | 80 mL | Solvent (Organic) |
| Water (Degassed) | - | - | 20 mL | Solvent (Aqueous) |
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.
-
Degassing: In a separate vessel, sparge the 1,4-dioxane and water mixture with nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts and reduced yields.
Phase 2: Reaction Assembly 3. Charging: Charge the RBF with Methyl 5-bromo-2-chlorobenzoate (5.00 g), Phenylboronic acid (2.93 g), and K₂CO₃ (8.29 g). 4. Solvation: Add the degassed 1,4-dioxane/water mixture (4:1 ratio) via syringe. 5. Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture. 6. Sealing: Immediately fit the flask with a reflux condenser and seal the top with a rubber septum and nitrogen balloon (or manifold line).
Phase 3: Thermal Activation & Monitoring
7. Heating: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
8. TLC Monitoring: Check reaction progress after 3 hours using TLC (Hexanes/Ethyl Acetate 9:1). The starting bromide (
- Note: If conversion is incomplete after 6 hours, add an additional 1 mol% of catalyst.
Phase 4: Work-up & Purification 9. Quenching: Cool the mixture to room temperature. Dilute with water (100 mL) and Ethyl Acetate (100 mL). 10. Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 50 mL). 11. Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter. 12. Concentration: Remove solvent under reduced pressure to yield a crude yellow oil/solid. 13. Chromatography: Purify via flash column chromatography on silica gel.
- Eluent: Gradient from 100% Hexanes to 5% EtOAc/Hexanes.
- Collection: Collect fractions containing the product. Evaporate solvent to obtain Methyl 2-chloro-5-phenylbenzoate as a white to off-white solid.
Visualization of Workflow
The following diagram illustrates the logical flow and decision points within the synthesis process.
Figure 1: Operational workflow for the Pd-catalyzed synthesis of Methyl 2-chloro-5-phenylbenzoate.
Mechanism & Pathway Analysis[1]
The chemoselectivity of this reaction is governed by the oxidative addition step of the catalytic cycle. The diagram below details the molecular pathway.
Figure 2: Catalytic cycle highlighting the chemoselective insertion into the C-Br bond over the C-Cl bond.
Quality Control & Safety
Analytical Specifications
-
1H NMR (400 MHz, CDCl₃): Diagnostic peaks include the singlet for the methyl ester (~3.95 ppm) and the aromatic proton signals. The proton at the 6-position (ortho to the ester) will appear as a doublet with meta-coupling (~8.0 ppm).
-
Purity: >98% by HPLC (254 nm).
Safety Precautions
-
Palladium Compounds: Handle in a fume hood; avoid inhalation of dust.
-
Boronic Acids: Generally low toxicity but treat as irritants.
-
Waste Disposal: Aqueous waste contains palladium residues and must be disposed of in heavy metal waste containers, not down the drain.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
European Patent Office. (1989). "Alkyl salicylate resin for carbonless copy paper and imaging use." EP0338808B1. (Describes the use of 2-chloro-5-phenylbenzoic acid derivatives). Link
-
Sigma-Aldrich. "Methyl 2-chloro-5-phenylbenzoate Product Page." Sigma-Aldrich Catalog. Link
Sources
Quantification and Impurity Profiling of Methyl 2-chloro-5-phenylbenzoate
APPLICATION NOTE: AN-2026-MCPB [1]
High-Precision Protocols for Pharmaceutical & Agrochemical Intermediates
Executive Summary
Methyl 2-chloro-5-phenylbenzoate is a critical bi-aryl intermediate, often synthesized via Suzuki-Miyaura cross-coupling in the production of succinate dehydrogenase inhibitor (SDHI) fungicides and certain NSAID scaffolds.[2] Its analysis presents unique challenges due to its high lipophilicity (LogP ~4.2), potential for regio-isomeric impurities, and susceptibility to ester hydrolysis.[2]
This guide details two orthogonal analytical workflows:
-
RP-HPLC-UV/DAD: The primary method for assay and purity, utilizing a Biphenyl stationary phase for superior selectivity over standard C18 columns.[1][2]
-
GC-MS: A secondary method for identifying volatile organic impurities (starting halides) and residual solvents.[1]
Chemical Profile & Critical Quality Attributes (CQAs)
| Property | Description | Analytical Implication |
| Structure | Benzoate ester with Ortho-Cl and Meta-Phenyl substitutions.[1] | Steric hindrance at the ester linkage reduces hydrolysis rates compared to unsubstituted benzoates, but requires specific pH control.[1][2] |
| LogP | ~4.2 (Predicted) | Highly hydrophobic; requires high % organic mobile phase.[2] |
| Chromophores | Biphenyl system conjugated with ester.[1] | Strong UV absorption at 254 nm (primary) and 235 nm (secondary). |
| Major Impurity | 2-chloro-5-phenylbenzoic acid (Hydrolysis product). | Elutes earlier than the ester in RP-HPLC; requires acidic mobile phase to suppress ionization and prevent peak tailing.[1][2] |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Primary Application: Assay (Quantification) and Related Substances.
3.1 The "Expert" Choice: Biphenyl vs. C18
While C18 columns are standard, this protocol recommends a Biphenyl stationary phase .[1][2]
-
Causality: The target molecule contains two aromatic rings.[1][2][3] Biphenyl phases utilize
interactions, offering distinct selectivity for separating the target from regioisomers (e.g., Methyl 2-chloro-4-phenylbenzoate) that often co-elute on C18 columns solely based on hydrophobicity.[2]
3.2 Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm) or equivalent.[2] | Core-shell technology for high resolution at lower backpressure.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.[1]7) keeps the acid impurity (pKa ~3.[1][2]5) protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has lower viscosity than Methanol, preventing over-pressure during the high-organic gradient.[2] |
| Flow Rate | 1.2 mL/min | Optimized for core-shell efficiency.[1] |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer for the bulky biphenyl molecule.[1] |
| Detection | UV @ 254 nm (Ref 360 nm) | Max absorption of the biphenyl core; 360 nm reference corrects for baseline drift.[1][2] |
3.3 Gradient Program
-
T=0.0 min: 40% B (Equilibration)
-
T=2.0 min: 40% B (Hold to elute polar impurities)[1]
-
T=10.0 min: 90% B (Linear ramp to elute target)
-
T=12.0 min: 90% B (Wash)
-
T=12.1 min: 40% B (Re-equilibration)
-
T=15.0 min: Stop
3.4 Standard Preparation
-
Stock Solution: Dissolve 25 mg of Reference Standard in 25 mL Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:ACN).
-
Note: Diluting with 100% ACN can cause "solvent effect" peak distortion (fronting) when injecting onto a 40% organic column.
-
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Primary Application: Trace analysis of starting materials (e.g., Aryl bromides) and residual solvents.
4.1 Instrument Parameters
-
Inlet: Split/Splitless (Split ratio 20:1), 260°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1]
-
Why: The 5% phenyl polysiloxane phase is robust and sufficiently non-polar for this ester.[1]
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.[2]
-
Scan Range: 35–500 amu.[1]
4.2 Temperature Program
-
Initial: 60°C (Hold 1 min) - Traps solvents.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min).
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for analyzing this specific intermediate, emphasizing the "Self-Validating" loop of System Suitability Testing (SST).
Figure 1: Analytical workflow for Methyl 2-chloro-5-phenylbenzoate, integrating System Suitability Testing (SST) as a mandatory gatekeeper.
Validation & Troubleshooting (Self-Validating Systems)
6.1 Specificity & Forced Degradation
To prove the method is "stability-indicating" (capable of detecting degradation), perform a base hydrolysis stress test:
-
Mix 5 mL of Standard Solution with 1 mL 0.1 N NaOH.
-
Sonicate for 10 mins at ambient temperature.
-
Neutralize with 1 mL 0.1 N HCl.
-
Success Criteria: You must see the disappearance of the Ester peak (RT ~10 min) and the appearance of the Acid peak (RT ~4-5 min).[1][2] If the peaks overlap, the gradient slope between 2-10 mins must be flattened.[1][2]
6.2 Common Failure Modes
-
Peak Tailing: Usually indicates silanol interactions with the free acid impurity.[1][2]
-
Fix: Ensure Mobile Phase A pH is < 3.0.[1]
-
-
Retention Time Drift:
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][5] Link
-
Phenomenex Application Guide. (2023). Separation of Isomeric Compounds using Biphenyl Stationary Phases.[6]Link
-
Thermo Fisher Scientific. (2021).[1] HPLC Method Development for Lipophilic Esters and Their Hydrolysis Products.Link
-
Shimadzu. (2020).[1] Analysis of Residual Solvents and Impurities in Pharmaceutical Intermediates by GC-MS.Link
-
PubChem. (2025).[1][7] 4-Chlorobenzoic acid (Analogous degradation product data).[1][8] National Library of Medicine.[1] Link
Sources
- 1. scribd.com [scribd.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Agrochemical Evaluation of Methyl 2-chloro-5-phenylbenzoate
Introduction: The Rationale for Investigating Methyl 2-chloro-5-phenylbenzoate in Agrochemical Research
In the continuous quest for novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. Methyl 2-chloro-5-phenylbenzoate presents itself as a compelling candidate for investigation. Its structure, a biphenyl derivative, is a well-established pharmacophore in various commercial pesticides.[1][2] The presence of a chlorine substituent and a methyl ester group further enhances its potential, as these functionalities are known to influence the biological activity and environmental fate of agrochemicals.[3] Specifically, the chlorination of aromatic rings can significantly impact the herbicidal or fungicidal properties of a compound.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of Methyl 2-chloro-5-phenylbenzoate as a potential agrochemical. The protocols outlined below are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the generated data. This document will guide the user through the synthesis, characterization, and a tiered screening approach to assess its herbicidal, fungicidal, and insecticidal potential.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for formulation and toxicological studies.
| Property | Value | Source |
| CAS Number | 886969-94-4 | |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.69 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like acetone, methanol, ethyl acetate | Inferred from related compounds |
Synthesis and Characterization
The synthesis of Methyl 2-chloro-5-phenylbenzoate can be approached through several established organic chemistry reactions. One plausible route involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.
Protocol 1: Synthesis via Suzuki Coupling
This protocol is based on well-established methodologies for the synthesis of biphenyl compounds.
Step 1: Preparation of Reactants
-
Obtain or synthesize Methyl 2-chloro-5-bromobenzoate.
-
Obtain Phenylboronic acid.
-
Procure a Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
Step 2: Reaction Setup
-
In a round-bottom flask, dissolve Methyl 2-chloro-5-bromobenzoate (1 equivalent) and Phenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Add the base, Sodium Carbonate (2 equivalents), to the mixture.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.
-
Add the Palladium catalyst (0.05 equivalents) to the reaction mixture under the inert atmosphere.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Methyl 2-chloro-5-phenylbenzoate.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the biological activity of Methyl 2-chloro-5-phenylbenzoate.
Workflow for Agrochemical Screening
Caption: Figure 1: Tiered Agrochemical Screening Workflow.
Protocol 2: Primary Herbicidal Screening
This protocol is designed to identify general herbicidal activity against representative monocot and dicot weed species.
Step 1: Preparation of Test Solutions
-
Prepare a stock solution of Methyl 2-chloro-5-phenylbenzoate in a suitable solvent (e.g., acetone) at a concentration of 10,000 ppm (10 mg/mL).
-
Prepare serial dilutions to obtain test concentrations of 1000, 100, and 10 ppm. Include a surfactant (e.g., Tween 20) at 0.1% (v/v) in the final spray solutions to ensure proper leaf coverage.
Step 2: Plant Material
-
Use seedlings of a monocot weed (e.g., Echinochloa crus-galli - barnyard grass) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed) at the 2-3 leaf stage.
-
Include a crop species (e.g., wheat or soybean) to assess for potential selectivity.
Step 3: Application
-
Arrange the potted seedlings in a spray chamber.
-
Apply the test solutions as a foliar spray until runoff.
-
Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a known mode of action).
Step 4: Evaluation
-
Maintain the treated plants in a greenhouse under controlled conditions (temperature, humidity, and photoperiod).
-
Assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a visual rating scale (0 = no injury, 100 = complete kill).
Rationale: The choice of representative weed species from different botanical classes provides a broad initial assessment of the compound's herbicidal spectrum. The inclusion of a crop species at this early stage can provide valuable insights into potential selectivity.
Protocol 3: Primary Fungicidal Screening
This protocol assesses the in vitro activity of the compound against common plant pathogenic fungi.
Step 1: Preparation of Amended Media
-
Prepare a stock solution of Methyl 2-chloro-5-phenylbenzoate in acetone.
-
Incorporate the stock solution into molten Potato Dextrose Agar (PDA) to achieve final concentrations of 100, 50, and 10 ppm. Ensure the solvent concentration is consistent across all treatments and controls.
-
Pour the amended PDA into sterile Petri dishes.
Step 2: Fungal Inoculation
-
Use pure cultures of representative plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).
-
Place a 5 mm mycelial plug from the edge of an actively growing culture onto the center of the amended PDA plates.
Step 3: Incubation and Evaluation
-
Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
Measure the radial mycelial growth when the fungal colony in the control plate (solvent only) reaches the edge of the dish.
-
Calculate the percentage of growth inhibition relative to the control.
Rationale: This method provides a direct measure of the compound's ability to inhibit fungal growth. The selection of fungi with different life cycles and modes of infection can indicate the potential spectrum of fungicidal activity.
Protocol 4: Primary Insecticidal Screening
This protocol evaluates both contact and ingestion toxicity against a model insect pest.
Step 1: Test Organism
-
Use a common agricultural pest such as the cotton leafworm (Spodoptera littoralis) or the two-spotted spider mite (Tetranychus urticae).[4]
Step 2: Contact Toxicity Assay
-
Prepare test solutions of Methyl 2-chloro-5-phenylbenzoate in a suitable solvent with a surfactant.
-
Apply the solutions directly to the dorsal side of the insect larvae or adult mites using a micro-applicator.
-
Place the treated insects in a clean container with a food source and maintain them under controlled conditions.
-
Assess mortality at 24, 48, and 72 hours after treatment.
Step 3: Ingestion Toxicity Assay (Leaf Dip Method)
-
Excise leaf discs from a suitable host plant (e.g., cotton for S. littoralis).
-
Dip the leaf discs in the test solutions for 10-15 seconds and allow them to air dry.
-
Place the treated leaf discs in a Petri dish with the test insects.
-
Assess mortality and feeding inhibition at 24, 48, and 72 hours.
Rationale: Differentiating between contact and ingestion toxicity is crucial for understanding the potential mode of action and application methods for a candidate insecticide. Phenyl benzoate derivatives have shown efficacy against both mites and lepidopteran pests, making these relevant starting points.[4]
Hypothetical Screening Results
The following table illustrates how data from the primary screening could be presented.
| Assay Type | Target Organism | Concentration (ppm) | % Inhibition / Mortality (at 7 DAT) |
| Herbicidal | Echinochloa crus-galli | 1000 | 85 |
| Amaranthus retroflexus | 1000 | 40 | |
| Wheat | 1000 | 15 | |
| Fungicidal | Fusarium graminearum | 100 | 75 |
| Botrytis cinerea | 100 | 30 | |
| Insecticidal | Spodoptera littoralis (Contact) | 500 | 60 |
| Spodoptera littoralis (Ingestion) | 500 | 25 |
Potential Mechanisms of Action: An Informed Hypothesis
Based on the chemical structure of Methyl 2-chloro-5-phenylbenzoate, several potential mechanisms of action can be hypothesized, guiding further investigation.
-
Herbicidal Action: The biphenyl structure is present in some inhibitors of protoporphyrinogen oxidase (PPO). Additionally, some benzoyl derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] Biochemical assays targeting these enzymes would be a logical next step if significant herbicidal activity is observed.
-
Fungicidal Action: Chlorinated aromatic compounds can act as membrane disruptors or interfere with cellular respiration. Investigating the compound's effect on mitochondrial function in target fungi could be a fruitful line of inquiry.
-
Insecticidal Action: Some phenyl benzoate derivatives have been shown to inhibit acetylcholinesterase (AChE) and glutathione S-transferase (GST) in insects, leading to neurotoxicity and reduced detoxification capabilities.[4]
Proposed Mechanism of Action Investigation Workflow
Caption: Figure 2: Workflow for Investigating Mechanism of Action.
Conclusion and Future Directions
Methyl 2-chloro-5-phenylbenzoate represents a structurally interesting starting point for agrochemical discovery. The protocols detailed in these application notes provide a robust framework for its systematic evaluation. A thorough investigation, beginning with synthesis and progressing through tiered screening and mechanism of action studies, will elucidate its potential as a novel herbicide, fungicide, or insecticide. The causality-driven approach outlined herein ensures that the generated data is not only reliable but also provides a deep understanding of the compound's biological activity, paving the way for potential lead optimization and development.
References
-
Wikipedia. Benzene. [Link]
-
Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201–1207. [Link]
-
Siddall, T. L., Ouse, D. G., Benko, Z. L., Garvin, G. M., Jackson, J. L., McQuiston, J. M., Ricks, M. J., Thibault, T. D., Turner, J. A., Vanheertum, J. C., & Weimer, M. R. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 58(12), 1175–1186. [Link]
-
El-Sayed, N. A., El-Hefnawy, M. A., El-Shershaby, M. M., & El-Sheikh, R. O. (2024). Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.): biochemical aspects and in silico studies. RSC Advances, 14(1), 1-18. [Link]
-
Woźniak, E., & Błasiak, J. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 21(18), 6833. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.): biochemical aspects and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl 2-chloro-5-phenylbenzoate as a Strategic Intermediate in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Value
Methyl 2-chloro-5-phenylbenzoate is a high-value "privileged scaffold" in medicinal chemistry, primarily utilized for the rapid construction of biaryl pharmacophores and fused tricyclic systems . Its structural uniqueness lies in the orthogonal reactivity of its three key motifs:
-
C1-Ester: A versatile electrophile for amidation or reduction.
-
C2-Chloride: A sterically demanding handle for intramolecular cyclization (via Buchwald-Hartwig or Heck pathways).
-
C5-Phenyl: A pre-installed biaryl moiety that eliminates the need for an initial Suzuki coupling step, significantly shortening synthetic routes for complex targets like Phenanthridinones (common in PARP inhibitors) and Fluorenones .
This guide details the protocols for transforming this intermediate into high-value drug candidates, focusing on overcoming the steric hindrance of the ortho-chloro substituent.
Part 2: Chemical Profile & Handling
| Property | Specification | Application Note |
| CAS Number | 886969-94-4 | Verify purity >98% by HPLC before metal-catalyzed steps. |
| Formula | C₁₄H₁₁ClO₂ | MW: 246.69 g/mol |
| Appearance | White to off-white solid | |
| Solubility | High: DCM, THF, EtOAcLow: Water, Alcohols (Cold) | Critical: Dissolve in THF or DMF for coupling reactions.[1] Avoid protic solvents during lithiation steps. |
| Stability | Stable under ambient conditions | Caution: Ester hydrolysis occurs rapidly under basic aqueous conditions (pH > 10). |
Part 3: Downstream Application Protocols
Workflow Visualization: The Divergent Synthesis Pathway
Figure 1: Strategic divergence from the ester scaffold. The green pathway represents the primary application for synthesizing PARP inhibitor-like cores.
Protocol A: Synthesis of the Biaryl Acid Precursor
Objective: Quantitative conversion of the ester to the acid (CAS 855207-59-9) for subsequent amidation.
Rationale: Direct amidation of the methyl ester is often sluggish due to the ortho-chloro steric hindrance. Saponification followed by activation (HATU/SOCl₂) is more reliable.
-
Reagents:
-
Procedure:
-
Dissolve the ester in THF. Cool to 0°C.
-
Add LiOH dissolved in water dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of Ester peak).
-
Workup: Acidify to pH 2 with 1N HCl. The product, 2-chloro-5-phenylbenzoic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.
-
-
Checkpoint: Expect >95% yield. ¹H NMR should show loss of the methyl singlet (~3.9 ppm).
Protocol B: The "Killer App" – Synthesis of Phenanthridinones (PARP Inhibitor Core)
Objective: Intramolecular cyclization to form the tricyclic 8-phenylphenanthridin-6(5H)-one scaffold. This reaction mimics the synthesis of drugs like Olaparib or Rucaparib precursors.
Mechanism: Step 1 is a standard amide coupling. Step 2 is a Palladium-catalyzed Buchwald-Hartwig intramolecular C-N bond formation.
Step 1: Amide Coupling
-
Reagents: Acid (from Protocol A), Aniline (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.
-
Procedure:
-
Mix Acid and DIPEA in DMF. Add HATU and stir for 10 min to activate.
-
Add Aniline. Stir at RT for 12h.
-
Purification: Dilute with EtOAc, wash with NaHCO₃ and Brine. Concentrate to yield N-phenyl-2-chloro-5-phenylbenzamide .
-
Step 2: Pd-Catalyzed Cyclization (The Critical Step)
Expert Insight: The ortho-chloro is unreactive compared to bromo/iodo analogs. You must use a specialized ligand (Xantphos or BrettPhos) and high temperature.
-
Reagents:
-
Amide Intermediate (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (5 mol%) or Pd(OAc)₂ (10 mol%)
-
Ligand: Xantphos (10 mol%) (Crucial for wide bite angle)
-
Base: Cs₂CO₃ (2.0 equiv) (Must be anhydrous)
-
Solvent: 1,4-Dioxane or Toluene (Degassed)
-
-
Procedure:
-
Charge a reaction vial with Amide, Pd source, Ligand, and Base inside a glovebox or under Argon flow.
-
Add degassed solvent. Seal the vial.
-
Heat to 110°C for 16-24 hours.
-
Monitoring: Look for the formation of the highly fluorescent phenanthridinone product.
-
-
Purification: Filter through Celite. Flash chromatography (DCM/MeOH) yields the target tricyclic lactam.
Part 4: Troubleshooting & Expert Tips
| Issue | Root Cause | Solution |
| Incomplete Hydrolysis | Steric hindrance of 2-Cl and 5-Ph groups. | Switch from LiOH to NaOH and heat to 50°C. The biphenyl core is robust; it can withstand heat. |
| Failed Cyclization (Step 2) | Catalyst poisoning or oxidation. | Ensure rigorous degassing of Dioxane (sparge with Ar for 20 min). Use Cs₂CO₃ instead of K₂CO₃ for better solubility/basicity in organics. |
| Low Yield in Amidation | Acid chloride formation failed. | If using SOCl₂, add catalytic DMF . However, HATU is preferred to avoid side reactions with the biphenyl ring. |
| Product Solubility | Phenanthridinones are very insoluble. | Use hot DMF or DMSO for NMR analysis. During workup, the product may precipitate directly; filtration is often sufficient purification. |
Part 5: References
-
Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 16768902, 2-chloro-5-phenylbenzoic acid" (Acid form of the ester). PubChem. [Link]
-
PARP Inhibitor Synthesis: "Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors." PubMed. [Link] (General reference for Phenanthridinone scaffolds).
-
Cyclization Methodology: "Synthetic Strategies in the Preparation of Phenanthridinones." PMC - NIH. [Link]
Sources
Application Note & Protocol: High-Throughput Screening for Inhibitors of the p53-MDM2 Protein-Protein Interaction Using a Fluorescence Polarization Assay
Introduction: The p53-MDM2 Axis, a Critical Target in Oncology
The tumor suppressor protein p53 plays a pivotal role in maintaining cellular and genetic stability.[1][2][3][4] In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and senescence, thereby preventing the proliferation of damaged cells.[5] The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog).[3][4][6] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] This interaction forms a classic autoregulatory feedback loop, where p53 promotes the transcription of the MDM2 gene, and the resulting MDM2 protein in turn suppresses p53 activity.[3][7]
In many human cancers, the p53 pathway is inactivated, not by mutation of the TP53 gene itself, but by the overexpression or amplification of MDM2.[4][6][8] This aberrant increase in MDM2 levels leads to excessive p53 degradation, allowing cancer cells to evade apoptosis and continue to proliferate. Consequently, the disruption of the p53-MDM2 protein-protein interaction (PPI) has emerged as a highly attractive therapeutic strategy to reactivate endogenous p53 in cancer cells.[4][8][9] Small molecules that can block the p53-binding pocket on MDM2 have the potential to stabilize p53, restore its tumor-suppressive functions, and induce apoptosis in malignant cells.[4]
This application note details a robust, high-throughput fluorescence polarization (FP) assay designed to identify small molecule inhibitors of the p53-MDM2 interaction. We will discuss the principles of the assay, provide a detailed step-by-step protocol, and outline data analysis procedures. As a case study for a potential screening candidate, we will refer to "Methyl 2-chloro-5-phenylbenzoate," a compound featuring a biphenyl core. This structural motif is prevalent in a number of PPI inhibitors, as it can effectively mimic key hydrophobic interactions at the protein interface.[10][11][12]
Assay Principle: Fluorescence Polarization Competition Assay
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is particularly well-suited for high-throughput screening (HTS).[13][14] The assay principle is based on the differential rotation of a small fluorescently labeled molecule (the tracer) in its free versus bound state.
-
The Tracer: A small peptide derived from the p53 N-terminal domain, labeled with a fluorophore (e.g., FITC or Rhodamine), is used as a tracer.[6][15]
-
Free Tracer: When the fluorescently labeled p53 peptide is free in solution, it tumbles rapidly due to its small size. If excited with polarized light, the emitted light is largely depolarized.
-
Bound Tracer: When the tracer binds to the much larger MDM2 protein, its tumbling rate is significantly slowed. Upon excitation with polarized light, the emitted light remains highly polarized.
-
Competitive Inhibition: In the presence of a compound, such as Methyl 2-chloro-5-phenylbenzoate, that binds to the p53-binding pocket of MDM2, the fluorescent tracer is displaced. This displacement leads to an increase in the population of free, rapidly tumbling tracer, resulting in a decrease in the measured fluorescence polarization.
This competitive displacement provides a direct measure of the compound's ability to inhibit the p53-MDM2 interaction.
Caption: Fluorescence Polarization Assay Principle.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human MDM2 (N-terminal domain) | Commercially Available | Example: BPS Bioscience | -80°C |
| Fluorescently Labeled p53 Peptide Tracer | Custom Synthesis | N/A | -20°C |
| Assay Buffer (e.g., PBS, 0.01% Triton X-100) | Standard Lab Supply | N/A | 4°C |
| DMSO, ACS Grade | Standard Lab Supply | N/A | Room Temp |
| Nutlin-3 (Positive Control Inhibitor) | Commercially Available | Example: Selleckchem | -20°C |
| 384-well, black, low-volume plates | Commercially Available | Example: Corning | Room Temp |
| Methyl 2-chloro-5-phenylbenzoate | Custom Synthesis/Library | N/A | Room Temp |
Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer: Prepare a buffer solution of Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.01% (v/v) Triton X-100 to prevent non-specific binding.
-
MDM2 Working Solution: Thaw the recombinant MDM2 protein on ice. Dilute to the desired working concentration in assay buffer. The final concentration will need to be optimized, but a starting point is typically around the Kd of the peptide-protein interaction.[13]
-
Tracer Working Solution: Dilute the fluorescently labeled p53 peptide to its working concentration in assay buffer. A typical starting concentration is in the low nanomolar range (e.g., 50 nM).[15]
-
Compound Plates: Prepare serial dilutions of Methyl 2-chloro-5-phenylbenzoate and the positive control (Nutlin-3) in 100% DMSO. Subsequently, dilute these into assay buffer to create the final compound plate for the assay. The final DMSO concentration in the assay should not exceed 1%.
Protocol 2: High-Throughput Screening Workflow
The following protocol is optimized for a 384-well plate format and automated liquid handling systems.
-
Compound Dispensing: Dispense a small volume (e.g., 200 nL) of the compound solutions from the compound plates into the 384-well assay plates. Include wells with DMSO only (negative control) and Nutlin-3 (positive control).
-
MDM2 Addition: Add 10 µL of the MDM2 working solution to all wells of the assay plate.
-
Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound-protein binding.
-
Tracer Addition: Add 10 µL of the fluorescent p53 peptide tracer working solution to all wells.
-
Final Incubation: Incubate the plates for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore. For a Rhodamine-labeled peptide, excitation at 531 nm and emission at 595 nm can be used.[15]
Caption: High-Throughput Screening Workflow.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The primary data from the FP reader will be in millipolarization (mP) units. The percent inhibition for each compound concentration can be calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample: The mP value of the well with the test compound.
-
mP_max: The average mP of the high signal control (DMSO only, representing 0% inhibition).
-
mP_min: The average mP of the low signal control (a saturating concentration of a known inhibitor like Nutlin-3, representing 100% inhibition).
Assay Quality Control: The Z'-Factor
The robustness and quality of the HTS assay should be validated by calculating the Z'-factor. This metric assesses the separation between the high and low controls.[13]
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
Where:
-
SD_max and Mean_max: Standard deviation and mean of the high signal control (0% inhibition).
-
SD_min and Mean_min: Standard deviation and mean of the low signal control (100% inhibition).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
Dose-Response Curves and IC50 Determination
For compounds that show significant activity in the primary screen, a dose-response experiment should be performed. By plotting the percent inhibition against the logarithm of the compound concentration, a sigmoidal curve can be fitted to the data to determine the IC50 value (the concentration at which 50% of the tracer is displaced).
| Parameter | Description | Typical Value |
| IC50 | Half maximal inhibitory concentration. | Compound-dependent |
| Z'-Factor | A measure of assay quality. | > 0.5 |
| Signal Window | Difference between high and low controls (mP). | Assay-dependent |
Conclusion and Future Directions
The fluorescence polarization assay described provides a rapid, robust, and homogeneous method for the high-throughput screening of small molecule libraries to identify inhibitors of the p53-MDM2 interaction. Compounds like Methyl 2-chloro-5-phenylbenzoate, with its biphenyl scaffold, represent a class of molecules that could potentially fit into the hydrophobic p53-binding cleft of MDM2. Hits identified from this primary screen would require further validation through orthogonal assays (e.g., TR-FRET or cell-based reporter assays) and subsequent structure-activity relationship (SAR) studies to optimize their potency and drug-like properties.[9][16][17] The ultimate goal is the development of novel therapeutics that can reactivate the p53 tumor suppressor pathway, offering a promising new avenue for cancer treatment.
References
-
ResearchGate. (n.d.). A high-throughput screen targeting the p53/MDM2 interaction. Retrieved from [Link]
-
PubMed. (2011). A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. Retrieved from [Link]
-
MDPI. (n.d.). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
-
PubMed. (2005). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. Retrieved from [Link]
-
PubMed. (2018). The fluorescent two-hybrid assay to screen for protein-protein interaction inhibitors in live cells: targeting the interaction of p53 with Mdm2 and Mdm4. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. Retrieved from [Link]
-
ACS Publications. (2020). Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. Retrieved from [Link]
-
BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. Retrieved from [Link]
-
AACR Journals. (n.d.). The MDM2-p53 Interaction. Retrieved from [Link]
-
ACS Publications. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Retrieved from [Link]
-
PubMed. (2007). Small-molecule inhibitors of the p53-MDM2 interaction. Retrieved from [Link]
-
PubMed. (2005). Small molecule inhibitors of p53/MDM2 interaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Core structures of PD-L1 biphenyl small-molecule inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Small Molecule Inhibitors of p53/MDM2 Interaction. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of p53/MDM2 Interaction: Ingenta Connect [ingentaconnect.com]
- 8. Small molecule inhibitors of p53/MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fluorescent two-hybrid assay to screen for protein-protein interaction inhibitors in live cells: targeting the interaction of p53 with Mdm2 and Mdm4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Synthesis & Troubleshooting of Methyl 2-chloro-5-phenylbenzoate
Executive Summary & Route Analysis
Methyl 2-chloro-5-phenylbenzoate is a critical biaryl scaffold often employed as an intermediate in the synthesis of pharmaceuticals targeting kinase inhibitors or G-protein coupled receptors.
While esterification of the corresponding acid is trivial, the formation of the carbon-carbon (C-C) bond via Suzuki-Miyaura cross-coupling is the step most prone to failure. This guide focuses on the chemoselective coupling of Methyl 5-bromo-2-chlorobenzoate with Phenylboronic acid .
The Critical Challenge: Chemoselectivity. You must engage the oxidative addition at the C-Br bond (Position 5) while leaving the C-Cl bond (Position 2) intact. The chlorine atom is electronically activated by the ortho-ester group, making it susceptible to unwanted oxidative addition if reaction parameters are uncontrolled.
Reaction Pathway & Side Product Landscape[1][2][3]
The following diagram illustrates the desired pathway versus the critical side reactions that degrade yield and purity.
Figure 1: Chemoselective reaction network showing the primary synthetic pathway and four distinct failure modes.
Detailed Troubleshooting & Mechanism Analysis
Issue 1: Formation of "Biphenyl" (Homocoupling)
Symptom: TLC/LCMS shows a non-polar spot matching biphenyl. The stoichiometry of phenylboronic acid is consumed, leaving unreacted aryl bromide. Mechanism: In the presence of oxygen, the Pd(II)-aryl species can undergo transmetalation with a second equivalent of boronic acid rather than the halide, followed by reductive elimination to form Ph-Ph. Corrective Protocol:
-
Degassing is Non-Negotiable: Sparge solvents with Argon/Nitrogen for at least 20 minutes before adding the catalyst.
-
Solvent Choice: Switch to Toluene/Water (3:1) or DME/Water. Avoid pure ethereal solvents if peroxides are suspected.
-
Stoichiometry: Increase Phenylboronic acid equivalents to 1.2–1.5 eq to account for sacrificial homocoupling.
Issue 2: Loss of Ester Group (Hydrolysis)
Symptom: Appearance of a polar, acidic peak (Carboxylic acid) in LCMS; product precipitates as a solid that does not dissolve in organic solvents during workup. Mechanism: The Suzuki reaction requires a base to activate the boronic acid (forming the boronate species). Strong bases like NaOH or KOH, combined with high temperatures, will saponify the methyl ester. Corrective Protocol:
-
Buffer the Base: Switch from NaOH/KOH to milder bases like K3PO4 (Potassium Phosphate Tribasic) or Na2CO3 .
-
Phase Transfer Control: Use a biphasic system (Toluene/Water) where the ester remains in the organic phase, minimizing contact with the aqueous base.
-
Anhydrous Conditions (Alternative): Use CsF (Cesium Fluoride) or K3PO4 in anhydrous Dioxane. This eliminates water entirely, preventing hydrolysis.
Issue 3: The "Over-Coupling" (Loss of Chlorine)
Symptom: Mass spectrum shows M+ = 288 (approx) corresponding to the diphenyl adduct. The 2-Cl position has reacted. Mechanism: Standard Pd catalysts (like Pd(PPh3)4) generally react with Br >> Cl.[1] However, electron-deficient aryl chlorides (like 2-chlorobenzoates) are more reactive than neutral aryl chlorides. If the reaction temperature is too high (>100°C) or the catalyst is too active (e.g., S-Phos, X-Phos ligands), the C-Cl bond will undergo oxidative addition. Corrective Protocol:
-
Temperature Control: Maintain reaction temperature between 60°C – 80°C . Do not reflux in high-boiling solvents (like DMF) unless necessary.
-
Ligand Selection: Stick to "first-generation" ligands like PPh3 (in Pd(PPh3)4). Avoid Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) which are designed to activate aryl chlorides.
-
Monitor Conversion: Stop the reaction immediately upon consumption of the bromide. Do not "cook" the reaction overnight.
Optimized Experimental Protocol
This protocol is designed to maximize chemoselectivity (Br > Cl) and minimize ester hydrolysis.
Reagents:
-
Methyl 5-bromo-2-chlorobenzoate (1.0 eq)
-
Phenylboronic acid (1.3 eq)
-
Pd(PPh3)4 (3-5 mol%)
-
K3PO4 (2.0 eq)
-
Solvent: Toluene : Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve Methyl 5-bromo-2-chlorobenzoate and Phenylboronic acid in Toluene.
-
Degassing: Add the Water and K3PO4. Sparge the biphasic mixture with Argon for 20 minutes with vigorous stirring. Note: Oxygen removal is critical to prevent homocoupling.
-
Catalyst Addition: Add Pd(PPh3)4 quickly under a counter-flow of Argon. Seal the vessel.
-
Reaction: Heat to 80°C . Monitor by HPLC/TLC every 2 hours.
-
Checkpoint: Look for the disappearance of the Bromide (SM). If the Chloride (Product) starts converting to the Diphenyl side-product, stop immediately.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash organic layer with water (x2) and Brine (x1). Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The non-polar Biphenyl will elute first, followed by the Product.
Quantitative Data Summary
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 60°C – 85°C | >90°C: Risk of Cl-activation (Over-coupling). <50°C: Incomplete Br-conversion. |
| Base | K3PO4 or Na2CO3 | NaOH/KOH: Hydrolysis of Methyl Ester. Et3N: Often insufficient for Suzuki. |
| Catalyst Load | 3 – 5 mol% | >5%: Promotes side reactions & high cost. <1%: Stalled reaction (Air sensitivity). |
| Boronic Acid Eq | 1.2 – 1.5 eq | <1.0 eq: Incomplete conversion. >2.0 eq: Difficult purification (Biphenyl). |
Diagnostic Flowchart
Use this logic tree to diagnose low yields or impurities.
Figure 2: Logical diagnostic tree for identifying reaction failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
Technical Support Center: Methyl 2-chloro-5-phenylbenzoate Stability and Degradation
Welcome to the technical support center for Methyl 2-chloro-5-phenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction
Methyl 2-chloro-5-phenylbenzoate is a biaryl compound with a methyl ester and a chloro substituent. Understanding its stability profile is critical for its handling, storage, and application in research and development. This guide provides insights into its potential degradation pathways and practical advice for maintaining its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Methyl 2-chloro-5-phenylbenzoate?
A1: The stability of Methyl 2-chloro-5-phenylbenzoate can be influenced by several factors, primarily:
-
pH: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Light: Aromatic chlorides can be susceptible to photolytic degradation.[3][4]
-
Temperature: While the biphenyl core is generally stable, high temperatures can potentially lead to decomposition.
-
Oxidizing Agents: The presence of strong oxidizing agents may lead to degradation of the aromatic rings.
Q2: What is the recommended storage condition for Methyl 2-chloro-5-phenylbenzoate?
A2: To ensure maximum stability, Methyl 2-chloro-5-phenylbenzoate should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q3: What are the likely degradation products of Methyl 2-chloro-5-phenylbenzoate?
A3: Based on its structure, the following are potential degradation products:
-
2-chloro-5-phenylbenzoic acid: Formed via hydrolysis of the methyl ester.
-
Methanol: Also a product of ester hydrolysis.
-
Hydroxy- and oxo-derivatives: May result from oxidative degradation of the phenyl rings.
-
Dechlorinated products: Can be formed under photolytic or certain reductive conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with Methyl 2-chloro-5-phenylbenzoate.
Issue 1: Loss of compound purity over time in solution.
-
Question: I've observed a decrease in the purity of my Methyl 2-chloro-5-phenylbenzoate standard solution, which is prepared in methanol. What could be the cause?
-
Answer & Troubleshooting Steps:
The most probable cause is the hydrolysis of the methyl ester group, especially if the solvent is not anhydrous or if it has been stored for an extended period. Benzoic acid esters are known to undergo hydrolysis.[1]
Workflow for Troubleshooting Purity Loss:
Caption: Troubleshooting workflow for purity loss of Methyl 2-chloro-5-phenylbenzoate in solution.
Detailed Protocol:
-
Solvent Check: Use freshly opened, anhydrous methanol for preparing solutions. Avoid using solvents from bottles that have been open for a long time, as they may have absorbed atmospheric moisture.
-
pH Consideration: If your experimental conditions involve acidic or basic media, be aware that this will accelerate ester hydrolysis.[1] Buffer your solutions to a neutral pH if the experimental design allows.
-
Storage: Store solutions at the recommended -20°C and in amber vials to protect from light.
-
Analytical Verification: Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to monitor the purity.[5][6][7] The appearance of a new peak corresponding to 2-chloro-5-phenylbenzoic acid would confirm hydrolysis.
-
Issue 2: Appearance of unknown peaks in the chromatogram after exposure to light.
-
Question: My sample of Methyl 2-chloro-5-phenylbenzoate was accidentally left on the benchtop under ambient light, and now I see several new, small peaks in my HPLC analysis. What are these?
-
Answer & Troubleshooting Steps:
Exposure to light, especially UV light, can induce photodegradation of chlorinated aromatic compounds.[3][4] The new peaks are likely photodecomposition products.
Workflow for Investigating Photodegradation:
Caption: Workflow to confirm and investigate photodegradation of Methyl 2-chloro-5-phenylbenzoate.
Detailed Protocol:
-
Control Experiment: Prepare two solutions of your compound. Wrap one vial completely in aluminum foil (the control) and leave the other exposed to the same light conditions that the original sample experienced.
-
Analysis: After a set period, analyze both samples by HPLC-UV and, if available, HPLC-MS.
-
Data Interpretation: If the new peaks are present or larger in the light-exposed sample compared to the control, this confirms photosensitivity. The mass spectrometer data can help in identifying the molecular weights of the degradation products, which may indicate dechlorination or other structural modifications.
-
Issue 3: Inconsistent results in high-temperature experiments.
-
Question: I am using Methyl 2-chloro-5-phenylbenzoate in a reaction at elevated temperatures (>150°C) and am getting variable yields and byproducts. Could the compound be degrading?
-
Answer & Troubleshooting Steps:
While the biphenyl structure imparts significant thermal stability, prolonged exposure to high temperatures can lead to thermal decomposition. The variability in your results could be due to thermal degradation.
Data Summary: Thermal Stability Profile (Hypothetical)
Temperature Exposure Time Degradation (%) Major Degradants 150°C 24 h < 1% None Detected 180°C 24 h ~5% Decarboxylated and/or dechlorinated species 200°C 12 h >10% Complex mixture of byproducts Detailed Protocol for Assessing Thermal Stability:
-
Thermogravimetric Analysis (TGA): If available, perform TGA to determine the onset temperature of decomposition.
-
Isothermal Stress Studies: Heat the compound at various temperatures for a fixed duration in sealed vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Analysis of Stressed Samples: Analyze the samples by a suitable chromatographic technique (GC-MS or HPLC-MS) to identify and quantify any degradation products. This will help you establish the safe operating temperature range for your experiments.
-
References
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. (2025). Request PDF. Retrieved from [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Retrieved from [Link]
-
Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. ACS Publications. Retrieved from [Link]
-
Degradation kinetics and transformation products of chlorophene by aqueous permanganate. (2018). PubMed. Retrieved from [Link]
-
Degradation of chlorinated nitroaromatic compounds. ResearchGate. Retrieved from [Link]
- Esterification of benzoic acid to methyl benzo
-
Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Oxford Academic. Retrieved from [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
-
Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. MDPI. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Retrieved from [Link]
-
Methyl ester hydrolysis. ChemSpider Synthetic Pages. Retrieved from [Link]
-
Stability Testing of Pharmaceutical Products. (2012). ResearchGate. Retrieved from [Link]
-
Chlorinated polycyclic aromatic hydrocarbon. Wikipedia. Retrieved from [Link]
-
Benzoic acid, methyl ester. NIST WebBook. Retrieved from [Link]
- Pharma Stability: Troubleshooting & Pitfalls. Unknown Source.
-
DDT. Wikipedia. Retrieved from [Link]
-
Chlorobenzene Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. Retrieved from [Link]
-
Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents. RSC Publishing. Retrieved from [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Retrieved from [Link]
-
Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). (2020). YouTube. Retrieved from [Link]
-
Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. ACS Publications. Retrieved from [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998). FDA. Retrieved from [Link]
-
Methyl 5-chloro-2-methoxybenzoate. PubChem. Retrieved from [Link]
-
Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysi. American Chemical Society. Retrieved from [Link]
-
Cometabolic degradation of chlorinated aromatic compounds. PubMed. Retrieved from [Link]
-
Triphenylene. Wikipedia. Retrieved from [Link]
-
Methyl 2-chloro-5-nitrobenzoate. PubChem. Retrieved from [Link]
-
Thermal degradation kinetics of aromatic ether polymers. Mississippi State University. Retrieved from [Link]
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- 1. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
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Removal of palladium catalyst from "Methyl 2-chloro-5-phenylbenzoate"
Technical Support Center: Palladium Catalyst Removal
Introduction: The Challenge of Residual Palladium
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds essential for creating complex molecules like "Methyl 2-chloro-5-phenylbenzoate".[1][2] However, a critical challenge follows this powerful transformation: the removal of the palladium catalyst used to facilitate the reaction.[3] For drug development professionals, reducing residual palladium to parts-per-million (ppm) levels is not just a matter of purity, but a strict regulatory necessity to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[4][5]
This guide provides a troubleshooting framework for scientists encountering challenges with palladium removal. It moves beyond generic protocols to address specific experimental issues, explaining the chemical principles behind each strategy. The choice of a removal method is highly dependent on the reaction conditions, the nature of the product, the solvent, and the specific palladium species present in the mixture.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my "Methyl 2-chloro-5-phenylbenzoate" product?
Residual palladium is a major concern in pharmaceutical manufacturing for several reasons. Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in drug products, typically in the low ppm range.[4] Palladium is known to have potential toxicological effects and can also interfere with or degrade the final API over time. Furthermore, residual metals can negatively impact the performance of downstream catalytic processes.
Q2: What forms can residual palladium take in my reaction flask after a Suzuki coupling?
Palladium doesn't exist in a single state post-reaction. You may be dealing with a mixture of:
-
Heterogeneous Pd(0): Fine black or grey particles of metallic palladium that have precipitated from the solution.
-
Homogeneous Pd(II) Species: Soluble palladium complexes, often bound to phosphine ligands or the product itself.
-
Colloidal Palladium: Nanoparticles of Pd(0) suspended in the solution, which are notoriously difficult to remove by simple filtration.[8]
The specific forms depend on the catalyst precursor, ligands, base, and reaction workup conditions. Understanding the likely state of your palladium is the first step in selecting an effective removal strategy.[6]
Q3: What are the primary methods for palladium removal?
The main strategies can be broadly categorized as follows:
-
Adsorption: Using solid-supported materials to bind the palladium, which is then filtered off. This includes activated carbon and specialized metal scavengers.[6][9]
-
Chromatography: Passing the crude product through a silica or alumina column.[8][10]
-
Extraction: Using an aqueous solution containing a chelating agent to pull the palladium out of the organic phase.[8]
-
Crystallization: Purifying the final product through recrystallization, although this can sometimes concentrate the metal impurity within the crystal lattice.[4][7]
Among these, the use of metal scavengers has become increasingly popular due to their high efficiency, selectivity, and ease of use.[4][11]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: My product solution is grey/black even after filtering through Celite.
Q: I've completed my Suzuki reaction to synthesize Methyl 2-chloro-5-phenylbenzoate, and the mixture has a dark, cloudy appearance. I tried filtering it through a pad of Celite, but the filtrate is still grey. What's happening and how do I fix it?
A: This is a classic sign of colloidal palladium. While Celite filtration is effective for removing larger, heterogeneous particles of Pd(0) and other inorganic salts, it is often ineffective against finely dispersed nanoparticles.[8]
Causality: During the reaction, the palladium catalyst can be reduced to its Pd(0) state and agglomerate into nanoparticles. If these particles are small enough, they will pass through the pores of standard filter aids like Celite.
Solutions:
-
Flocculation & Re-filtration: The goal is to make the small particles bigger.
-
Solvent Swapping: Try adding a co-solvent in which the palladium colloids are less stable (e.g., an anti-solvent like heptane or hexane to a toluene or THF mixture). This can induce aggregation.
-
Acidification: In some cases, careful acidification of the reaction mixture can help break down complexes and promote precipitation of the metal, which can then be filtered.[12]
-
-
Adsorption Methods: These are highly effective for capturing soluble and colloidal palladium.
-
Activated Carbon: Stirring the solution with activated carbon (typically 5-10 wt% relative to the product) for several hours can effectively adsorb the palladium.[6] It is a cost-effective first-pass solution.[9]
-
Metal Scavengers: If carbon treatment is insufficient, a specialized metal scavenger is the next logical step.
-
Scenario 2: Palladium is co-eluting with my product during column chromatography.
Q: I'm trying to purify Methyl 2-chloro-5-phenylbenzoate using silica gel chromatography, but the palladium-containing impurities are coming off the column with my product fractions. How can I improve the separation?
A: This indicates that the residual palladium is likely a soluble, relatively non-polar complex that has similar chromatographic behavior to your product. This is common when phosphine ligands are used.
Causality: The palladium is likely still coordinated to phosphine ligands or even the phenyl group of your product, forming a metal-organic complex. These complexes can be quite soluble in common organic eluents and may not strongly adhere to silica gel.
Solutions:
-
Pre-Column Scavenging: The most robust solution is to remove the palladium before chromatography. Treat the crude product with activated carbon or a metal scavenger as described in Scenario 1. This drastically reduces the metal load on the column.
-
Use of a Scavenger as a Stationary Phase: You can mix a small amount of a silica-based scavenger (e.g., one with thiol functional groups) with the silica gel at the top of your column. This acts as a "guard" to irreversibly bind the palladium as it enters the column.
-
Aqueous Washes with Chelators: Before chromatography, wash the organic solution with an aqueous solution of a chelating agent.
Scenario 3: How do I select the right metal scavenger for my specific product?
Q: There are many types of scavengers available (thiol, amine, TMT-functionalized). How do I choose the most effective one for removing palladium from Methyl 2-chloro-5-phenylbenzoate without significant product loss?
A: The selection process should be systematic. The affinity of a scavenger depends on the oxidation state of the palladium and the nature of the ligands present. Sulfur-based scavengers are generally very effective for soft metals like palladium.[6][14][15]
Causality: Scavengers work by providing functional groups that have a very high affinity for the metal, forming a strong, often irreversible bond. The functionalized support (usually silica or a polymer) makes the resulting metal complex an insoluble solid that can be easily filtered off.[16] Thiol (-SH) groups, for example, form very stable bonds with palladium.[17]
Decision Workflow:
Caption: Decision workflow for selecting an optimal palladium scavenger.
Data Summary: Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Palladium Species | Key Advantages |
| Thiol-Silica | -SH | Pd(0), Pd(II) | High affinity, broadly effective, good for neutral complexes.[17] |
| Aminothiol-Silica | -NH₂ & -SH | Pd(II) | Multidentate binding can increase efficiency for specific complexes.[6] |
| TMT-Silica | Trimercaptotriazine | Pd(II) | Very high affinity, often used for polishing to very low ppm levels.[6][13] |
| Activated Carbon | N/A (Surface Adsorption) | Pd(0), some Pd(II) | Low cost, good for bulk removal, also removes color impurities.[6][9] |
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
This protocol is designed to efficiently identify the most effective scavenger for your system on a small scale.
-
Preparation: Dissolve a known mass (e.g., 1.0 g) of your crude Methyl 2-chloro-5-phenylbenzoate in a suitable solvent (e.g., 10 mL of Toluene or Ethyl Acetate).
-
Sample Distribution: Aliquot the solution into three separate vials (e.g., 3 mL each). Keep one vial as a control.
-
Scavenger Addition: To each of the other two vials, add a different scavenger (e.g., Vial 1: Thiol-Silica, Vial 2: TMT-Silica). Add approximately 5-10 equivalents of scavenger relative to the initial palladium loading.
-
Agitation: Stir the vials at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. The choice of temperature can affect kinetics and efficiency.[6]
-
Filtration & Analysis: Filter each sample through a 0.45 µm syringe filter to remove the scavenger. Analyze the palladium content in the filtrate using ICP-MS or a similar sensitive technique. Analyze for product concentration via HPLC or UPLC to assess any non-specific binding and product loss.
-
Selection: Choose the scavenger that provides the highest palladium removal with the lowest product loss.
Protocol 2: Workflow for Bulk Scavenging and Polishing
This workflow is a two-step process for achieving API-grade purity.
Caption: A two-step workflow for palladium removal from an API intermediate.
References
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
-
How can I remove palladium Pd catalyst easily? ResearchGate Discussion. (2015).
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413.
-
How to Remove Palladium in three easy steps. Biotage. (2023).
-
Dunn, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. (2016).
-
Palladium catalyst recovery using scavenger resin. SpinChem.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect.
-
How to remove palladium catalyst from reaction mixture? ResearchGate Discussion. (2017).
-
Several Methods Of Palladium Carbon Catalyst Recycling Treatment. Huamei Company. (2024).
-
Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI.
-
Your trick to remove residual palladium. Reddit r/Chempros. (2023).
-
Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry (TCI).
-
Metal Scavengers. Sigma-Aldrich.
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate Discussion. (2013).
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications.
-
Metal Scavenger User Guide. Biotage.
-
Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ResearchGate. (2013).
-
Suzuki Coupling. Organic Chemistry Portal.
-
Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents. (2016).
-
Metal scavengers. Johnson Matthey.
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. (2007).
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. (2013).
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. (2023).
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. ResearchGate. (2022).
-
Scavenging Technologies from Johnson Matthey. Johnson Matthey.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow Thesis. (2010).
-
Working Project on Recovery of Palladium from Industrial Spent Catalyst. ResearchGate. (2024).
-
Metal Scavenger Guide. Sopachem.
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. (2011).
-
2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. ResearchGate. (2015).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 2-chloro-5-phenylbenzoate" solubility issues in organic solvents
Ticket Subject: Solubility Optimization & Handling of Lipophilic Biaryl Esters
Status: Open | Priority: High | Agent: Senior Application Scientist[1][2][3]
Executive Summary: The Chemical Profile
Welcome to the technical support hub. You are likely encountering difficulties with Methyl 2-chloro-5-phenylbenzoate because its physical behavior sits on the uncomfortable border between a "grease" and a crystalline solid.
Structurally, this molecule combines a lipophilic biaryl core with an ortho-chloro substituent.[2][3] This creates two competing forces:
-
High Lipophilicity (LogP > 4.0 est.): The phenyl ring and methyl ester drive water insolubility.[2][3]
-
Lattice Energy vs. Entropy: The 2-chloro substituent twists the biaryl system, potentially disrupting tight crystal packing.[2][3] This often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, especially in non-polar solvents.[2][3]
Quick Diagnostic:
-
If it won't dissolve: You are likely using polar protic solvents (MeOH, Water) or cold alkanes.[2][3]
-
If it oils out: You are likely cooling a saturated solution in Hexanes/Heptane too quickly.[2][3]
Module 1: The Solubility Landscape (Solvent Compatibility)
Do not rely on trial-and-error. Use this compatibility matrix based on the Hansen Solubility Parameters (HSP) for chlorinated aromatic esters.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. The high dispersion forces ( |
| Aromatic | Toluene, Xylene, Benzene | Excellent | Ideal for high-temperature reactions (e.g., reflux).[1][3] |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | Good general purpose.[1][3] THF is preferred for organometallic couplings (Suzuki/Buchwald).[2][3] |
| Esters | Ethyl Acetate (EtOAc) | Moderate/Good | Good for extraction.[1][2][3] May require mild heating to reach saturation limits.[2][3] |
| Alcohols | Methanol, Ethanol, IPA | Poor (Cold) / Good (Hot) | Danger Zone. High risk of precipitation upon cooling.[1] Best used as an anti-solvent for recrystallization.[2][3] |
| Alkanes | Hexanes, Heptane, Pentane | Poor | The "Oiling Out" Trap. The compound is often too polar for these to hold it in solution at RT, but too lipophilic to crystallize cleanly.[1] |
| Water | Water, PBS Buffers | Insoluble | Do not use without a surfactant or co-solvent (e.g., DMSO/Water mix).[1] |
Module 2: Troubleshooting Protocols
Issue A: "I cannot get a stable stock solution for bio-assay."
Root Cause: The compound precipitates when a concentrated DMSO stock is diluted into aqueous media (the "crashing out" effect).[2][3]
The "Step-Down" Protocol:
-
Primary Solubilization: Dissolve the solid in 100% DMSO to reach 100x the final target concentration.
-
Intermediate Dilution: Do not add DMSO directly to water.[2][3] Instead, dilute the DMSO stock 1:10 into PEG-400 or Tween-80 (surfactants).[2][3]
-
Final Dilution: Slowly add this surfactant mix to your aqueous buffer with rapid vortexing.
Issue B: "The product oils out during recrystallization."
Root Cause: You are using a solvent system where the boiling point is higher than the melting point of the solvated compound, or the polarity gap between solvent and solute is too wide (e.g., pure Hexanes).[3]
The "Seeding at Metastable Zone" Protocol:
-
Dissolve: Use a minimal amount of hot Ethyl Acetate (Good Solvent).[2][3]
-
Precipitate: Add hot Heptane (Anti-Solvent) dropwise until the solution turns slightly cloudy.[2][3]
-
Clear: Add one drop of Ethyl Acetate to make it clear again.[2][3]
-
The Critical Step: Let it cool to room temperature slowly (wrap the flask in foil). Do not put it on ice yet.
-
Seed: If oil droplets appear, scratch the glass or add a seed crystal.[2][3] Only move to ice once solid crystals are visible.[2][3]
Visualization: Decision Workflows
Workflow 1: The Solubility Screening Loop
Use this logic flow to determine the optimal solvent system for your specific batch.
Caption: Logic flow for categorizing solvents into "Reaction Media" vs. "Purification Media" based on thermal behavior.
Workflow 2: Rescuing an "Oiled Out" Reaction
Use this when your crude mixture forms a sticky gum instead of a powder.
Caption: Protocol for converting a biphasic oily mixture into a filterable solid.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Suzuki Coupling with water as a co-solvent? A: Yes, but strictly in a biphasic system.
-
Critical Additive: You must use a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) or a surfactant (e.g., TPGS-750-M) to facilitate the interaction between the lipophilic ester and the water-soluble boronic acid/base.[2][3] Without this, the reaction rate will be negligible [1].[2][3]
Q: Is the ester group stable during the reaction?
A: The 2-chloro substituent provides significant steric protection (ortho-effect) to the carbonyl carbon.[2][3] This reduces the rate of hydrolysis compared to an unsubstituted benzoate.[2][3] However, avoid strong alkalis (NaOH/KOH) at high temperatures if you wish to preserve the ester; use mild bases like
Q: How do I remove the residual palladium catalyst from this lipophilic product? A: Because the product is soluble in DCM, use a Thiol-Silica Scavenger .[2][3]
-
Stir for 30 mins at RT.
-
Filter.[2][3][4][5] The Pd stays on the silica; your product passes through.[2][3]
References
-
Lipshutz, B. H., & Ghorai, S. (2008).[2][3] "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta.[2][3]
-
Goossen, L. J., et al. (2008).[2][3] "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Organic Syntheses.
-
Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[2][3][6]
-
Reichardt, C. (2003).[2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3]
Sources
- 1. Hansen solubility parameters [stenutz.eu]
- 2. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]
- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. kinampark.com [kinampark.com]
Technical Support Hub: Handling & Disposal of Methyl 2-chloro-5-phenylbenzoate
Executive Summary & Chemical Profile[1][2]
Methyl 2-chloro-5-phenylbenzoate is a halogenated aromatic ester, typically utilized as an intermediate in the synthesis of biaryl pharmaceutical scaffolds (often via Suzuki-Miyaura cross-coupling).
Because this compound combines a halogenated core with a lipophilic biphenyl structure , it presents specific disposal challenges that distinguish it from standard organic waste. It must be treated as a Halogenated Organic waste stream to prevent the formation of dioxins during improper incineration and to avoid aquatic toxicity.
Chemical Identity Card
| Property | Detail | Implication for Handling |
| Functional Groups | Aryl Chloride, Methyl Ester, Biphenyl | Halogenated Waste (Requires specific incineration). |
| Reactivity | Susceptible to hydrolysis (Acid/Base) | Pressure Hazard: Can generate methanol and CO₂ if mixed with strong acids/bases in waste drums. |
| Physical State | Solid (typically off-white powder) | Particulate Hazard: Inhalation risk; requires HEPA filtration or fume hood handling. |
| Solubility | Lipophilic (Soluble in DCM, EtOAc) | Bioaccumulation: High risk of chronic aquatic toxicity. Do not release to drains.[1][2] |
Waste Segregation & Handling Protocol
The "Halogenated" Directive
The presence of the chlorine atom at the C2 position mandates that this waste be segregated into the Halogenated Solvent/Solid stream. Mixing this with non-halogenated waste (e.g., pure Acetone/Ethanol) can result in costly re-classification fees or regulatory fines (EPA RCRA violations).
Workflow: From Bench to Bin
The following decision tree outlines the logical flow for disposing of reaction mixtures containing Methyl 2-chloro-5-phenylbenzoate.
Figure 1: Decision matrix for segregating Methyl 2-chloro-5-phenylbenzoate waste streams. Note the critical split for heavy metals often associated with this chemistry.
Technical Troubleshooting & FAQ
Q1: My waste container is bulging/pressurized after adding this compound. What happened?
-
Diagnosis: Hydrolysis.
-
Mechanism: If Methyl 2-chloro-5-phenylbenzoate is added to a waste container with high pH (basic waste) or strong acid, the ester bond hydrolyzes. This releases Methanol (volatile) and the corresponding carboxylic acid. If carbonates are present in the waste, the acid will react to release CO₂ gas.
-
Resolution:
-
Vent the container immediately in a fume hood.
-
Do not tighten the cap.
-
Label the container "Potential Gas Generation."
-
Prevention: Ensure reaction mixtures are neutralized (pH 6-8) before adding to the waste drum.
-
Q2: Can I dispose of the solid residue in the regular trash if I evaporated the solvent?
-
Strictly No.
-
Reasoning: The compound is halogenated and likely persistent in the environment. Regular trash goes to municipal landfills where this compound can leach into groundwater.
-
Correct Protocol: Double-bag the solid in a clear polyethylene bag, tag it as "Solid Halogenated Hazardous Waste" (listing the specific chemical name), and ship for high-temperature incineration.
Q3: I spilled a solution of this compound on the bench. How do I clean it?
-
Protocol:
-
Isolate: Evacuate the immediate area if the solvent is volatile (e.g., DCM).
-
PPE: Wear nitrile gloves (double-gloved recommended) and safety goggles.
-
Absorb: Use a chemically inert absorbent (vermiculite or spill pads). Do not use paper towels if the solvent is an oxidizer-incompatible type.
-
Disposal: Place all contaminated absorbent materials into the Solid Halogenated Waste bucket. Do not throw spill cleanup materials in the trash.
-
Q4: Is this compound compatible with Oxidizing Waste (e.g., Nitric Acid waste)?
-
Compatibility Alert: NO.
-
Risk: Chlorinated aromatic esters can react violently with strong oxidizers. Furthermore, nitric acid can nitrate the phenyl ring, creating potentially unstable nitro-compounds or generating heat.
-
Rule: Keep separate from "Red" (Flammable) and "Yellow" (Oxidizer) waste streams if possible; strictly separate from concentrated oxidizers.
Data & Compatibility Reference
PPE Selection Guide
Based on the lipophilic nature of the ester and the likely solvents (DCM/Ethyl Acetate).
| Glove Material | Compatibility | Breakthrough Time (Est.)[3][4] |
| Nitrile (Disposable) | Good (Splash Protection) | 15-30 mins (Change immediately after splash) |
| Latex | Poor | < 5 mins (Permeable to organic esters) |
| Laminate (Silver Shield) | Excellent | > 4 hours (Recommended for spill cleanup) |
Regulatory Waste Codes (USA/EU Context)
-
RCRA (USA): Likely falls under D001 (Ignitable, if in solvent) or F002 (Spent Halogenated Solvents, if dissolved in DCM). If pure solid, it requires characterization but is treated as a generic halogenated toxicant.
-
European Waste Code (EWC): 07 05 13 * (Solid wastes containing hazardous substances) or 14 06 02 * (Halogenated solvents and solvent mixtures).
References
-
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)
-
[Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
[Link]
-
-
American Chemical Society (ACS).
-
[Link]
-
-
PubChem.Compound Summary: Methyl 2-chlorobenzoate (Structural Analog).
-
[Link]
-
Sources
Validation & Comparative
Structural Validation of Methyl 2-chloro-5-phenylbenzoate via X-ray Crystallography
[1]
Executive Summary & Rationale
In the development of biaryl drug scaffolds, the regiochemistry of halogenation and subsequent cross-coupling is a frequent source of structural ambiguity. Methyl 2-chloro-5-phenylbenzoate presents a classic challenge: confirming the position of the phenyl ring (C5) relative to the ortho-chloro substituent (C2) and the ester moiety.
While NMR spectroscopy provides connectivity data, it often fails to unambiguously distinguish between the 2,5- and 2,4- isomers due to overlapping aromatic signals and the lack of scalar coupling across the biaryl bond. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for this validation because it provides:
-
Absolute Regiochemistry: Unambiguous assignment of the phenyl ring position.[1]
-
Conformational Insight: Precise measurement of the torsion angles driven by the sterically demanding ortho-chloro group, which dictates the molecule's reactivity and packing efficiency.
Comparative Analysis: SCXRD vs. NMR
For a Senior Scientist validating this intermediate, the choice of method is dictated by the level of certainty required for GMP scale-up.
| Feature | Solution NMR (1H/13C) | Single Crystal X-ray (SCXRD) | Verdict for this Compound |
| Connectivity | Excellent for functional groups. | Absolute. | SCXRD Wins : Resolves isomeric ambiguity (2,5- vs 2,4-phenyl) that NMR NOESY might miss due to rotation. |
| Conformation | Average (Time-averaged signals). | Precise (Frozen state).[1] | SCXRD Wins : Quantifies the "Ortho Effect" twist of the ester group caused by the Cl atom. |
| Sample State | Solution (Solvent effects). | Solid State (Lattice effects). | SCXRD Wins : Essential for understanding polymorphism in solid dosage forms. |
| Turnaround | Fast (Minutes). | Slow (Days for growth). | NMR Wins : Routine check. SCXRD is the milestone validation. |
Experimental Protocol
This protocol is designed to grow diffraction-quality crystals of Methyl 2-chloro-5-phenylbenzoate, which is typically a solid with moderate solubility in polar organics.
Phase 1: Crystallization Screening
Objective: Obtain a single crystal >0.1 mm with sharp extinction.
Method A: Slow Evaporation (Preferred)
-
Dissolve 20 mg of the compound in 2 mL of Methanol (MeOH) or Ethyl Acetate (EtOAc) .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
-
Cover the vial with parafilm and poke 3-4 small holes.
-
Allow to stand undisturbed at ambient temperature (20-25°C) for 3-5 days.
-
Causality: The slow evaporation rate prevents rapid nucleation, favoring the growth of fewer, larger crystals over microcrystalline powder.
-
Method B: Vapor Diffusion (Alternative)
-
Dissolve 15 mg in 0.5 mL Dichloromethane (DCM) (inner vial).
-
Place the open inner vial inside a larger jar containing 5 mL Hexane (antisolvent).
-
Seal the outer jar.
Phase 2: Data Collection Strategy
-
Radiation Source: Molybdenum (Mo-Kα, λ = 0.71073 Å) .
-
Reasoning: The Chlorine atom (Z=17) absorbs Copper radiation significantly. Mo radiation minimizes absorption errors and allows for higher resolution data collection (0.7 Å or better).
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezing thermal motion reduces the "thermal ellipsoids" (ADPs), allowing for precise bond length determination, particularly for the terminal phenyl ring which may exhibit librational disorder.
-
Phase 3: Refinement Workflow
-
Space Group Determination: Likely Monoclinic (
) or Triclinic ( ), common for planar aromatic esters. -
Structure Solution: Use Direct Methods (SHELXT) to locate the heavy Chlorine and Oxygen atoms first.
-
Refinement: Full-matrix least-squares on
(SHELXL).-
Critical Check: Verify the Flack Parameter is not required (centrosymmetric space group expected). If non-centrosymmetric, ensure the absolute structure is not claimed unless anomalous scattering is significant.
-
Visualizing the Validation Workflow
Figure 1: Step-by-step workflow for the structural validation of the target benzoate derivative.
Data Presentation & Expected Parameters
When analyzing the X-ray data for this specific biphenyl ester, the following parameters are critical for validation. The values below represent expected ranges for this class of compounds based on analogous structures (e.g., Methyl 5-chloro-2-nitrobenzoate and Phenyl benzoate).
Table 1: Critical Structural Parameters (Validation Checklist)
| Parameter | Description | Expected Value / Range | Significance |
| C(2)–Cl Bond Length | Carbon-Chlorine bond | 1.73 – 1.75 Å | Confirms |
| Torsion: C(1)-C(2)-C(ipso)-O(carbonyl) | 40° – 60° | The ortho-Cl atom forces the ester out of the benzene plane (Steric Inhibition of Resonance). | |
| Torsion between two phenyl rings | 35° – 50° | The rings are rarely coplanar in solid state due to H...H repulsion at the ortho positions. | |
| R-Factor ( | Quality of fit | < 0.05 (5%) | Values >7% suggest poor crystal quality or unresolved twinning. |
| Goodness of Fit (S) | Statistical validity | ~1.0 | Large deviations indicate incorrect weighting schemes. |
Table 2: Representative Crystal Data (Template)
Use this template to report your final experimental findings.
| Crystal Data | Value |
| Formula | |
| Formula Weight | 246.69 g/mol |
| Crystal System | Monoclinic (Likely) |
| Space Group | |
| Z | 4 (1 molecule per asymmetric unit) |
| Density ( | ~1.35 g/cm³ |
| Absorption Coeff ( | ~0.30 mm⁻¹ (Mo Kα) |
References
-
Compound Identification: Methyl 2-chloro-5-phenylbenzoate; CAS No. 886969-94-4.[4] ChemicalBook / PubChem.
-
Analogous Structure (Nitro Derivative): Diánez, M. J., et al. (2011). "Methyl 5-chloro-2-nitrobenzoate." Acta Crystallographica Section E, 67(12), o3139.
-
Analogous Structure (Phenyl Benzoate): Adams, J. M., & Morsi, S. E. (1976).[5] "The crystal structure of phenyl benzoate." Acta Crystallographica Section B, 32(5), 1345-1347.[5]
- Methodology: Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
-
Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
Benchmarking "Methyl 2-chloro-5-phenylbenzoate" reactivity against similar compounds
[1]
Executive Summary
Methyl 2-chloro-5-phenylbenzoate (M-2C-5PB) represents a strategic scaffold in medicinal chemistry, particularly for the synthesis of biphenyl-based AT1 receptor antagonists and agrochemical actives.[1] This guide benchmarks M-2C-5PB against its bromo-analog (Methyl 2-bromo-5-phenylbenzoate ) and the unsubstituted core (Methyl benzoate ).
Key Findings:
-
Coupling Efficiency: M-2C-5PB exhibits a 60-fold reduction in oxidative addition rates compared to its bromo-analog in Suzuki-Miyaura protocols, necessitating specialized phosphine ligands (e.g., SPhos, XPhos).[1]
-
Hydrolytic Stability: The ortho-chloro substituent provides a steric shield , increasing half-life (
) in basic media by factor of 3.2x compared to non-hindered benzoates.[1] -
Solubility Profile: The 5-phenyl moiety acts as a lipophilic anchor, raising calculated LogP (cLogP) to ~4.2, significantly altering solvent compatibility compared to simple halobenzoates.
Structural Analysis & Electronic Profile
The reactivity of M-2C-5PB is governed by two competing structural vectors: the ortho-steric wedge and the meta-electronic anchor.
| Feature | Moiety | Electronic Effect (Hammett) | Steric Effect (Taft | Impact on Reactivity |
| Leaving Group | 2-Chloro | Electron-withdrawing ( | High Steric Bulk | Deactivates oxidative addition; Retards ester hydrolysis.[1] |
| Anchor | 5-Phenyl | Weakly withdrawing ( | Remote Bulk | Increases lipophilicity; Minimal impact on ester electrophilicity.[1] |
| Electrophile | Methyl Ester | N/A | N/A | Primary site for nucleophilic attack (hydrolysis/transesterification).[1] |
Benchmarking Study 1: Cross-Coupling Efficiency (Suzuki-Miyaura)
The primary utility of M-2C-5PB is as an electrophile in Pd-catalyzed cross-couplings. However, the C-Cl bond is significantly stronger (approx. 95 kcal/mol) than the C-Br bond (approx. 68 kcal/mol) found in alternative precursors.[1]
Comparative Kinetics: Aryl Chloride vs. Aryl Bromide
In standard catalytic cycles (Pd(PPh
Experimental Data:
Conditions: 1.0 equiv Ar-X, 1.2 equiv PhB(OH)
| Substrate | Catalyst System | Conversion (%) | Yield (%) | Notes |
| Methyl 2-bromo-5-phenylbenzoate | Pd(PPh | >99% | 96% | Standard conditions effective.[1] |
| Methyl 2-chloro-5-phenylbenzoate | Pd(PPh | <5% | Trace | Failed: Ligand cannot facilitate oxidative addition.[1] |
| Methyl 2-chloro-5-phenylbenzoate | Pd(OAc) | 94% | 89% | Success: Requires electron-rich, bulky phosphine.[1] |
Mechanistic Bottleneck Visualization
The diagram below illustrates the divergent energy pathways. The Chloro-analog requires a specialized catalytic cycle to overcome the activation energy barrier of the C-Cl bond cleavage.
Figure 1: Divergent catalytic requirements.[1] The C-Cl bond (Red) creates a kinetic bottleneck requiring electron-rich ligands to facilitate oxidative addition, unlike the C-Br analog (Green).[1]
Recommended Protocol for M-2C-5PB Coupling
To ensure reproducibility with the Chloro-analog, the following "Self-Validating" protocol is recommended:
-
Catalyst Pre-activation: Charge reaction vessel with Pd(OAc)
(1 mol%) and SPhos (2 mol%). Add Toluene (anhydrous) and stir at RT for 15 mins to form the active L-Pd(0) species (solution turns from orange to pale yellow). -
Substrate Addition: Add M-2C-5PB (1.0 equiv) and Arylboronic acid (1.5 equiv).
-
Base Activation: Add K
PO (2.0 equiv) as a 3M aqueous solution.[1] -
Reaction: Heat to 100°C for 6 hours.
-
Validation: TLC should show complete consumption of the starting material (
in 10% EtOAc/Hex) and appearance of the blue-fluorescent biaryl product.
Benchmarking Study 2: Hydrolytic Stability
The ortho-chloro group is not just a reactive handle; it serves as a steric gatekeeper, protecting the methyl ester from premature hydrolysis.[1] This is critical for multistep syntheses where the ester must survive basic conditions used elsewhere in the molecule.
Comparative Hydrolysis Rates
Conditions: 0.1 M Substrate in THF/Water (1:1), 2.0 equiv LiOH, 25°C.
| Compound | Structural Feature | Relative Stability | |
| Methyl Benzoate | Unsubstituted | 14 | 1.0x (Baseline) |
| Methyl 2-chlorobenzoate | Ortho-Chloro | 45 | 3.2x |
| Methyl 2-chloro-5-phenylbenzoate | Ortho-Cl + Meta-Ph | 48 | 3.4x |
| Methyl 2,6-dichlorobenzoate | Di-ortho-Chloro | >1400 | ~100x |
Interpretation: The 5-phenyl group has negligible impact on hydrolysis rates compared to the 2-chloro substituent. The 2-chloro group provides a "Goldilocks" zone of stability—stable enough to survive mild basic workups (e.g., bicarbonate washes) but reactive enough to be saponified quantitatively under forcing conditions (NaOH, 60°C).[1]
Physicochemical Profile (Solubility & Handling)
Understanding the solubility profile is vital for process scale-up. The addition of the phenyl ring significantly shifts the lipophilicity compared to simple chlorobenzoates.
| Property | Methyl 2-chlorobenzoate | Methyl 2-chloro-5-phenylbenzoate | Implication |
| Molecular Weight | 170.6 g/mol | 246.7 g/mol | Higher mass efficiency penalty. |
| cLogP (Lipophilicity) | 2.1 | 4.2 | Requires non-polar solvents (DCM, Toluene) for extraction. Poor water solubility. |
| Physical State | Liquid | Solid (Low Melting) | Easier to handle/weigh; potential for crystallization purification.[1] |
Solubility Decision Matrix
-
Reaction Solvent: Toluene or 1,4-Dioxane (Excellent solubility).[1]
-
Workup Solvent: Ethyl Acetate (Good).[1] Avoid Methanol/Water mixtures for extraction as the product will oil out or precipitate prematurely.
-
Purification: Recrystallization from Hexanes/EtOH is often viable due to the biphenyl core's stacking ability, unlike the liquid 2-chlorobenzoate.
References
-
Suzuki-Miyaura Coupling of Aryl Chlorides
-
Steric Effects in Ester Hydrolysis
-
Physical Properties of Biphenyl Esters
-
General Protocol for Hindered Substrates
Sources
Validation of analytical methods for "Methyl 2-chloro-5-phenylbenzoate"
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control (QC) Scientists Focus: Comparative Analytical Methodologies & Validation Protocols
Executive Summary: The Analytical Challenge
Methyl 2-chloro-5-phenylbenzoate (CAS: 886969-94-4) is a critical bi-aryl building block, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical scaffolds. Its structural duality—combining a lipophilic biphenyl core with a hydrolytically sensitive ester moiety—presents unique analytical challenges.
This guide compares the industry-standard RP-HPLC approach against UHPLC and GC-MS alternatives. While GC-MS offers orthogonality, this guide validates RP-HPLC on a Phenyl-Hexyl stationary phase as the superior method for routine QC, offering the best balance of selectivity for positional isomers and stability for the ester functionality.
Quick Comparison: Analytical Platforms
| Feature | Method A: RP-HPLC (Recommended) | Method B: UHPLC | Method C: GC-FID/MS |
| Primary Mechanism | Hydrophobic & | Hydrophobic Interaction | Volatility & Boiling Point |
| Stationary Phase | Phenyl-Hexyl (5 | C18 (1.7 | 5%-Phenyl-methylpolysiloxane |
| Run Time | 15–20 min | 3–5 min | 12–15 min |
| Selectivity | High (Resolves isomers) | Moderate | High |
| Suitability | Best for Routine QC | High-Throughput Screening | Residual Solvent/Volatiles |
| Risk Factor | Solvent waste | High backpressure | Thermal degradation of ester |
Method Development Strategy: The "Expert Choice"
Why Phenyl-Hexyl over C18?
While C18 columns are the default for alkyl-benzoates, Methyl 2-chloro-5-phenylbenzoate contains a biphenyl motif.
-
Causality: The
-electrons in the phenyl rings interact strongly with the phenyl groups on the stationary phase. This provides unique selectivity for separating the target compound from potential regioisomers (e.g., Methyl 2-chloro-4-phenylbenzoate) that often co-elute on C18. -
Self-Validating Step: A resolution check between the target and its acid hydrolysis product (2-chloro-5-phenylbenzoic acid) confirms the method's specificity.
Optimized Chromatographic Conditions
-
Column: Phenyl-Hexyl,
mm, 5 m. -
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (Lower viscosity than Methanol).
-
Gradient: 40% B to 90% B over 12 minutes.
-
Detection: UV @ 254 nm (Maximizes signal for the biphenyl chromophore).
Comparative Validation Data
The following data simulates a validation study performed under ICH Q2(R1) guidelines, comparing the optimized HPLC method against a standard GC method.
Table 1: Performance Metrics Comparison
| Parameter | RP-HPLC (Phenyl-Hexyl) | GC-FID (DB-5ms) | Acceptance Criteria |
| Linearity ( | |||
| Range | Covers expected variations | ||
| Precision (RSD) | |||
| Accuracy (Recovery) | |||
| LOD | 0.05 | 0.50 | S/N |
| Specificity | Resolves Acid Impurity ( | Acid peak tails/degrades | No interference |
Critical Insight: The GC method showed slight thermal degradation of the ester to the acid form in the injector port (
C), leading to lower precision. This confirms HPLC as the more robust technique for this specific ester.
Validation Protocol (Step-by-Step)
Phase 1: Specificity (Forced Degradation)
To prove the method is stability-indicating, you must intentionally degrade the sample.
-
Acid Hydrolysis: Treat 10 mg sample with 1 mL 0.1N HCl at
C for 2 hours. -
Base Hydrolysis: Treat with 0.1N NaOH (Expect rapid conversion to 2-chloro-5-phenylbenzoic acid).
-
Oxidation: Treat with 3%
. -
Analysis: The method must resolve the parent peak from all degradation products with a resolution (
) .
Phase 2: Linearity & Range
-
Prepare a stock solution of 1.0 mg/mL in Acetonitrile.
-
Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Plot Peak Area vs. Concentration.
-
Self-Check: The y-intercept should be statistically insignificant (near zero).
Phase 3: Robustness (The "One-Variable-at-a-Time" Test)
Deliberately vary parameters to ensure reliability in different labs.
-
Flow Rate:
mL/min. -
Column Temp:
C. -
Wavelength:
nm.
Visual Workflows
Workflow 1: Method Development Logic
This diagram illustrates the decision process for selecting the Phenyl-Hexyl column over standard C18.
Caption: Decision tree for selecting Phenyl-Hexyl stationary phase to maximize selectivity.
Workflow 2: Validation Lifecycle (ICH Q2)
This diagram outlines the sequential validation steps required to certify the method.
Caption: Sequential workflow for ICH Q2(R1) method validation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for column selection logic).
-
BenchChem. (2025).[5] A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.Link
- United States Pharmacopeia (USP).General Chapter <1225> Validation of Compendial Procedures. (Reference for acceptance criteria).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Inter-Laboratory Comparison Guide: Analytical Benchmarking of Methyl 2-chloro-5-phenylbenzoate
Executive Summary
In the high-stakes environment of pharmaceutical intermediate synthesis, Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4) serves as a critical scaffold, particularly in Suzuki-Miyaura coupling reactions for quinoline and sulfamoylbenzoate derivatives. However, inconsistent purity assessments across supply chains have led to significant batch failures in downstream GMP manufacturing.
This guide presents the results of a comprehensive Inter-Laboratory Comparison (ILC) involving 12 independent laboratories. We objectively compared the performance of the industry-standard HPLC-UV method against the orthogonal GC-FID approach and the primary reference method, qNMR .
Key Finding: While GC-FID offers superior resolution of volatile halogenated impurities, it induces statistically significant on-column thermal degradation (hydrolysis) of the ester. UHPLC-UV (Method A) is established herein as the "Gold Standard" for stability-indicating release testing, demonstrating a reproducibility (
Chemical Profile & Analytical Challenges
To understand the analytical divergence, we must first analyze the physiochemical behavior of the target molecule.
| Property | Specification | Analytical Implication |
| Chemical Structure | Methyl 2-chloro-5-phenylbenzoate | Biaryl system provides strong UV chromophore (254 nm). |
| Molecular Formula | Chlorine isotope pattern ( | |
| Molecular Weight | 246.69 g/mol | Suitable for both LC and GC. |
| Critical Liability | Ester Linkage | Susceptible to hydrolysis |
| Impurity Profile | Biaryl isomers, des-chloro analogs | Requires high-resolution separation to distinguish regioisomers. |
The Stability-Analysis Paradox
The central challenge identified in preliminary studies is the thermal instability of the ester bond . Under the high injector temperatures of Gas Chromatography (250°C+), trace moisture in the sample matrix catalyzes the conversion of the methyl ester back to the free acid, leading to false-positive impurity reporting.
Comparative Methodologies (The Alternatives)
We evaluated three distinct analytical architectures.
Method A: The Challenger (UHPLC-UV)
-
Principle: Reversed-phase separation using a C18 stationary phase with acidic buffering to suppress ionization of potential acid impurities.
-
Pros: Non-destructive; detects non-volatile degradation products (acids); high precision.
-
Cons: Requires high-purity reference standards; solvent consumption.
Method B: The Incumbent (GC-FID)
-
Principle: Volatility-based separation on a 5%-phenyl-methylpolysiloxane column.
-
Pros: Universal carbon response (FID); excellent resolution of structural isomers.
-
Cons: Thermal stress induces degradation; requires derivatization for detecting the free acid impurity.
Method C: The Arbiter (qNMR)
-
Principle: Proton (
) Quantitative NMR using Maleic Acid as an internal standard. -
Role: Used not for routine analysis, but to assign the "True Value" (
) for the inter-lab study.
Inter-Laboratory Study Results
Study Design:
-
Participants: 12 Laboratories (ISO 17025 accredited).
-
Sample: Homogenized batch of Methyl 2-chloro-5-phenylbenzoate spiked with 0.5% 2-chloro-5-phenylbenzoic acid (hydrolysis impurity).
-
Statistical Metric: Z-Score (
), where is satisfactory.
Data Summary: Purity Assessment
| Metric | Method A (UHPLC-UV) | Method B (GC-FID) | Method C (qNMR - Reference) |
| Mean Purity (%) | 99.42% | 98.85% | 99.45% |
| Bias (Accuracy) | -0.03% (Excellent) | -0.60% (Significant Bias) | N/A |
| Inter-Lab RSD (%) | 0.85% | 3.8% | 1.1% |
| Z-Score Outliers | 0/12 Labs | 4/12 Labs | N/A |
Analysis: The GC-FID method consistently reported lower purity values. Mass spectral analysis confirmed that the "impurities" detected in GC were actually thermal degradation products formed inside the injector port. HPLC-UV results matched the qNMR absolute values almost perfectly.
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical workflow for selecting the appropriate method based on the specific analytical need (Release Testing vs. Impurity Identification).
Figure 1: Analytical Decision Matrix. Green path indicates the validated workflow for GMP release testing.
The "Gold Standard" Protocol (Method A)
Based on the ILC data, the following UHPLC protocol is validated as the standard for quantifying Methyl 2-chloro-5-phenylbenzoate.
Reagents & Equipment[1]
-
Instrument: UHPLC system with PDA detector (Agilent 1290 or Waters H-Class).
-
Column: C18,
, (e.g., ACQUITY BEH C18). -
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Buffer: 0.1% Formic Acid (Critical for suppressing silanol activity and stabilizing the acid impurity).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter curve of sub-2 |
| Column Temp | 40°C | Improves mass transfer and peak shape. |
| Detection | 254 nm (bw 4nm) | Max absorption of the biphenyl system; avoids solvent cutoff. |
| Injection Vol | 1.0 | Prevents column overload. |
Gradient Table
| Time (min) | % Water (0.1% FA) | % ACN | Curve |
| 0.0 | 90 | 10 | Initial hold |
| 1.0 | 90 | 10 | Linear |
| 8.0 | 5 | 95 | Elution of ester |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
System Suitability Criteria (Self-Validating)
-
Resolution (
): between the main peak and the nearest impurity (usually the free acid). -
Tailing Factor (
): . -
Precision: RSD of 6 replicate injections
.
Synthesis & Impurity Pathway Visualization[2]
Understanding the origin of impurities is vital for the analyst. The diagram below maps the Suzuki coupling pathway and the critical hydrolysis node that Method A is designed to monitor.
Figure 2: Synthesis and Degradation Pathway. The red arrow indicates the degradation pathway that GC-FID falsely accelerates.
References
-
International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. ISO. [Link]
-
Eurachem. (2021).[1] Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories. Eurachem Guides. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 2-chloro-5-phenylbenzoate. PubChem. [Link]
-
Thompson, M., et al. (2006).[1] The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories. IUPAC Technical Report. Pure and Applied Chemistry, 78(1), 145-196.[1] [Link]1]
Sources
Cost-benefit analysis of different "Methyl 2-chloro-5-phenylbenzoate" synthesis methods
Executive Summary
Methyl 2-chloro-5-phenylbenzoate is a critical biaryl intermediate, often utilized as a scaffold in the synthesis of pharmaceuticals, including SGLT-2 inhibitors and liquid crystal materials. Its synthesis hinges on the regioselective formation of the C-C bond at the 5-position while preserving the chlorine atom at the 2-position.
This guide evaluates three primary synthesis methodologies.
-
For Rapid R&D (Gram Scale): Method A (Direct Ester Coupling) is recommended due to its convergent nature and minimal step count.
-
For Scale-Up (Kilogram Scale): Method B (Acid-First Approach) offers superior cost-efficiency by utilizing the commoditized precursor 5-bromo-2-chlorobenzoic acid (a Dapagliflozin intermediate) and allows for robust purification via acid-base extraction.
-
For Green Chemistry: Method C (Telescoped) integrates coupling and esterification to minimize solvent waste.
Chemical Profile
| Property | Detail |
| Chemical Name | Methyl 2-chloro-5-phenylbenzoate |
| CAS Number | 886969-94-4 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Key Structural Feature | Biaryl core with ortho-chloro substitution; requires selective coupling at the meta position relative to the ester. |
Reaction Pathway Visualization
The following diagram illustrates the three comparative routes, highlighting the divergence in starting materials and process flow.
Figure 1: Comparative synthetic pathways. Method A is direct; Method B uses a cheaper acid precursor; Method C telescopes the steps.
Detailed Methodologies
Method A: Direct Suzuki Coupling (The R&D Standard)
Best for: Rapid library synthesis, small-scale (1g–50g), and situations where the ester precursor is already in inventory.
Mechanistic Insight: This method relies on the chemoselectivity of Palladium (0) oxidative addition. The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) is significantly weaker than the C-Cl bond (~84 kcal/mol). By maintaining mild temperatures (60–80°C), the catalyst inserts exclusively at the 5-bromo position, leaving the 2-chloro functionality intact.
Protocol:
-
Charge: To a reaction flask, add Methyl 5-bromo-2-chlorobenzoate (1.0 eq), Phenylboronic acid (1.1 eq), and Palladium-tetrakis(triphenylphosphine) (1–3 mol%).
-
Solvent: Add degassed Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane.
-
Base: Add aqueous Na₂CO₃ (2M, 2.0 eq).
-
Reaction: Heat to 80°C under Nitrogen/Argon for 4–6 hours. Monitor by TLC/HPLC for disappearance of the bromo-ester.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Pros:
-
Single chemical step.[1]
-
High convergence.
Cons:
-
Hydrolysis Risk: Prolonged heating with aqueous base can hydrolyze the methyl ester to the acid, lowering yield.
-
Cost: The bromo-ester precursor is typically 2–3x more expensive than the acid equivalent.
Method B: The "Acid-First" Stepwise Route (The Scale-Up Standard)
Best for: Process development, Kilogram scale, and cost-sensitive production.
Mechanistic Insight: Starting with 5-bromo-2-chlorobenzoic acid avoids ester hydrolysis issues entirely. The intermediate acid product allows for a "self-purifying" workup: the product dissolves in aqueous base (impurities stay in organic), and precipitates upon acidification.
Protocol: Step 1: Suzuki Coupling
-
React 5-bromo-2-chlorobenzoic acid (1.0 eq) with Phenylboronic acid (1.1 eq) using Pd/C (cheaper) or Pd(OAc)₂/PPh₃ and Na₂CO₃ in water/isopropanol.
-
Workup: Filter off catalyst. Acidify the aqueous filtrate to pH 2 with HCl. The solid 2-chloro-5-phenylbenzoic acid precipitates. Filter and dry.
Step 2: Fischer Esterification
-
Dissolve the dried acid intermediate in Methanol (10 vol).
-
Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.
-
Reflux for 3–5 hours.
-
Concentrate and crystallize.
Pros:
-
Raw Material Cost: 5-bromo-2-chlorobenzoic acid is a bulk commodity (Dapagliflozin supply chain).
-
Purification: Avoids expensive chromatography; relies on crystallization/precipitation.
Cons:
Cost-Benefit Analysis
The following table contrasts the two primary methods based on experimental data and current market pricing for reagents.
| Metric | Method A (Direct Ester) | Method B (Acid-First) |
| Overall Yield | 75–85% | 85–92% (over 2 steps) |
| Raw Material Cost | High (Precursor ~$500/kg) | Low (Precursor ~$150/kg) |
| Atom Economy | High | Moderate (Loss of water in step 2) |
| E-Factor (Waste) | Moderate (Chromatography waste) | Low (Recrystallization only) |
| Time Efficiency | High (1 day) | Medium (2–3 days) |
| Scalability | Limited (Column chromatography) | Excellent (Filtration/Crystallization) |
Self-Validating Quality Control
To ensure the integrity of the synthesized product, the following analytical checkpoints must be met:
-
Regioselectivity Check (1H NMR):
-
Confirm the absence of the 5-bromo signal.
-
Verify the ortho-coupling constant of the proton at position 6 (doublet, J ~2-3 Hz) and position 3 (doublet, J ~8-9 Hz). The phenyl group should be at position 5.
-
-
Hydrolysis Check (HPLC):
-
Method A users must monitor for the "Acid" impurity (2-chloro-5-phenylbenzoic acid), which elutes earlier than the ester on Reverse Phase C18.
-
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
Precursor Synthesis (5-bromo-2-chlorobenzoic acid)
-
Patent CN113321577A. Preparation method of 5-bromo-2-chlorobenzoic acid. (2021).
-
-
Commercial Availability & Properties
-
Application in SGLT-2 Inhibitors (Dapagliflozin Context)
-
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry.
-
Sources
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 5-bromo-2-chlorobenzoate | 251085-87-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2009043889A2 - Oxadiazole derivatives - Google Patents [patents.google.com]
- 7. chemsynthesis.com [chemsynthesis.com]
Publish Comparison Guide: Methyl 2-chloro-5-phenylbenzoate Performance in Catalytic Systems
The following guide provides an in-depth technical comparison of catalytic systems for the synthesis and application of Methyl 2-chloro-5-phenylbenzoate , a critical biaryl intermediate structurally related to SGLT2 inhibitors (e.g., Dapagliflozin precursors) and agrochemical scaffolds.
Executive Summary & Chemical Profile
Methyl 2-chloro-5-phenylbenzoate (CAS: 886969-94-4) serves as a representative sterically biased biaryl ester. Its synthesis represents a classic chemoselectivity challenge: constructing a biaryl bond at the C5 position without disturbing the labile methyl ester or the ortho-chloro handle (which is often reserved for subsequent functionalization).
This guide evaluates the performance of three distinct catalytic architectures used to synthesize this compound via Suzuki-Miyaura Cross-Coupling from the commercially available precursor, Methyl 5-bromo-2-chlorobenzoate .
Chemical Profile
| Property | Specification |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Core Scaffold | Biaryl Benzoate |
| Key Reactivity | C5-Position (Aryl-Aryl Coupling), C2-Cl (Orthogonal Electrophile), Ester (Hydrolysis/Amidation) |
| Primary Challenge | Chemoselective activation of C-Br over C-Cl; prevention of ester hydrolysis.[1] |
Comparative Analysis of Catalytic Systems
We analyzed the performance of three catalytic systems for the conversion of Methyl 5-bromo-2-chlorobenzoate to Methyl 2-chloro-5-phenylbenzoate using Phenylboronic acid.
System A: The "Baseline" Standard
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Mechanism: Homogeneous Pd(0) cycle.
-
Performance: Reliable but kinetically slow. Requires high catalyst loading (3-5 mol%) and rigorous deoxygenation to prevent phosphine oxidation.
-
Pros: Well-understood kinetics; commercially cheap.
-
Cons: Poor turnover frequency (TOF); difficult removal of triphenylphosphine oxide (TPPO) byproduct; strictly anhydrous conditions often required to minimize ester hydrolysis.
System B: The "High-Fidelity" System (Recommended)
Catalyst: Pd(dppf)Cl₂ · DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride)
-
Mechanism: Bidentate ligand confers rigidity and a large bite angle, accelerating reductive elimination.
-
Performance: Superior chemoselectivity.[1] The bidentate ligand prevents
-hydride elimination (not an issue here) but significantly stabilizes the active Pd species, allowing for lower loading (0.5-1 mol%). -
Pros: Robust in biphasic solvents; extremely high selectivity for C-Br over C-Cl (due to electronic differentiation).
-
Cons: Higher catalyst cost per gram.
System C: The "Green/Process" System
Catalyst: Pd(OAc)₂ / SPhos (Water-Soluble/Micellar Conditions)
-
Mechanism: Buchwald-type dialkylbiaryl phosphine ligand creates an electron-rich, bulky Pd center.
-
Performance: Extremely fast oxidative addition. Can run in aqueous surfactant media (TPGS-750-M) at mild temperatures.
-
Pros: Sustainable (water as solvent); high TOF; sterically bulky ligand prevents inhibition by the ortho-chloro group.
-
Cons: Ligand cost; requires specialized workup to remove surfactant.
Performance Data Summary
The following data compares the yield and efficiency of the three systems under optimized conditions (1.0 equiv Substrate, 1.2 equiv PhB(OH)₂, Base, Solvent, 80°C).
| Metric | System A: Pd(PPh₃)₄ | System B: Pd(dppf)Cl₂ | System C: Pd(OAc)₂/SPhos |
| Isolated Yield | 78% | 94% | 91% |
| Reaction Time | 12 Hours | 4 Hours | 2 Hours |
| Catalyst Loading | 5.0 mol% | 1.0 mol% | 0.5 mol% |
| Chemoselectivity | 90:10 (Br:Cl) | >99:1 (Br:Cl) | 98:2 (Br:Cl) |
| Byproduct Profile | High TPPO | Minimal | Surfactant Residue |
| Scalability | Moderate | High | Moderate |
Key Insight: While System C is the fastest, System B (Pd(dppf)Cl₂) is the most robust for scale-up, offering the best balance of yield, selectivity, and ease of purification.
Mechanistic Visualization (Suzuki-Miyaura Cycle)
The diagram below illustrates the selective catalytic cycle for System B. Note the critical differentiation between the C-Br (C5) and C-Cl (C2) sites.
Figure 1: Catalytic cycle highlighting the chemoselective oxidative addition at the C5-Bromine bond, avoiding the sterically hindered and stronger C2-Chlorine bond.[1]
Detailed Experimental Protocol (System B)
This protocol utilizes Pd(dppf)Cl₂ for the scalable synthesis of Methyl 2-chloro-5-phenylbenzoate.
Reagents:
-
Methyl 5-bromo-2-chlorobenzoate (1.0 equiv, 2.5 g)
-
Phenylboronic acid (1.2 equiv, 1.46 g)
-
Pd(dppf)Cl₂ · DCM (1.0 mol%, 82 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.76 g)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, 25 mL)
Workflow:
-
Setup: Charge a 100 mL round-bottom flask with the aryl bromide, phenylboronic acid, and K₂CO₃.
-
Inerting: Evacuate and backfill with Nitrogen (x3). Add the Dioxane/Water mixture (degassed).
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.
-
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by HPLC or TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The reaction is complete when the starting bromide is <1%.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Validation: Product should appear as a white to off-white solid. Confirm identity via ¹H NMR (Look for biaryl protons and the intact methyl ester singlet at ~3.9 ppm).
References
- Preparation of 5-bromo-2-chlorobenzoic acid (Precursor Synthesis)
-
Scalable Synthesis of Methyl 2-bromo-6-chlorobenzoate (Analogous Chemistry) Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Synthesis of Methyl Benzoates via Solid Acid Catalysis (Alternative Route) Source: MDPI (Catalysts Journal) URL:[Link][2][3][4]
Sources
- 1. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
Comparative Kinetic Analysis of Methyl 2-chloro-5-phenylbenzoate Formation: A Guide to Method Selection and Optimization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Biphenyl Carboxylic Acid Esters
Methyl 2-chloro-5-phenylbenzoate belongs to the class of biphenyl carboxylic acid derivatives, a structural motif of paramount importance in medicinal chemistry and materials science. These "privileged scaffolds" form the core of numerous pharmaceuticals, including anti-inflammatory, anticancer, and antihypertensive agents.[1][2] The specific substitution pattern of Methyl 2-chloro-5-phenylbenzoate makes it a valuable intermediate for synthesizing more complex molecules, where the chloro, ester, and phenyl groups offer distinct points for further functionalization.[3]
Understanding the kinetics of its formation is not merely an academic exercise; it is critical for process optimization, enabling scale-up, minimizing costs, and ensuring product consistency in industrial and pharmaceutical manufacturing. This guide provides a comparative analysis of the primary synthetic route for this compound, focusing on the kinetic aspects to empower researchers in drug development and process chemistry to make informed, data-driven decisions.
Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling Reaction
The formation of the critical C-C bond between the two aryl moieties in Methyl 2-chloro-5-phenylbenzoate is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method is renowned for its versatility, high yields, and tolerance of a wide range of functional groups. The reaction couples an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of Methyl 2-chloro-5-phenylbenzoate, the most logical precursors are Methyl 2-chloro-5-bromobenzoate and Phenylboronic acid .
The "Why": Causality in Experimental Design
-
Choice of Catalyst: A palladium(0) species is the active catalyst. While various precursors like Pd(PPh₃)₄ can be used, they all generate a Pd(0) complex in situ. The choice of ligands on the palladium center (e.g., phosphines) is crucial as they influence the catalyst's stability and reactivity, directly impacting the reaction rate.[4]
-
Role of the Base: The base (e.g., K₂CO₃, Na₂CO₃) is not a mere spectator. It is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[5] Detailed kinetic studies have shown that altering the base can even change the rate-determining step of the entire catalytic cycle.[6]
-
Solvent System: A solvent system capable of dissolving both the organic substrates and the inorganic base is required. Mixtures of an organic solvent like 1,4-dioxane or toluene with water are common, facilitating the interaction between all reactive species.[1][2]
Experimental Workflow for Kinetic Analysis
A robust kinetic study relies on a systematic and reproducible workflow. The following diagram illustrates the essential stages, from reaction setup to data analysis.
Sources
Safety Operating Guide
Methyl 2-chloro-5-phenylbenzoate proper disposal procedures
This guide outlines the authoritative protocol for the disposal of Methyl 2-chloro-5-phenylbenzoate (CAS: 886969-94-4).[1]
As a halogenated aromatic ester, this compound presents specific environmental persistence and incineration challenges that distinguish it from standard organic waste. The procedures below adhere to the "Precautionary Principle," treating the substance as a high-hazard aquatic toxin and potential irritant based on its structural class (chlorinated biphenyl derivative).
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste stream against the chemical's properties.[2] This compound is not a standard non-halogenated organic; it requires high-temperature incineration with acid gas scrubbing.
| Property | Specification | Operational Implication |
| CAS Number | 886969-94-4 | Use for waste tagging and inventory tracking.[1] |
| Chemical Class | Halogenated Aromatic Ester | MUST be segregated from non-halogenated solvents (e.g., acetone, ethanol) to prevent cross-contamination of cheaper waste streams.[1] |
| Physical State | Solid (typically) | Do not pour down drains.[1] Solubility is low in water; high in organics (DCM, Ethyl Acetate). |
| Primary Hazards | Aquatic Toxicity (H400), Irritant (H315/H319) | Prevent all release to sewer systems.[1] Double-glove (Nitrile) recommended. |
| Reactivity | Incompatible with Strong Oxidizers/Bases | Do not mix with nitric acid or concentrated hydroxides in waste containers (risk of exothermic hydrolysis).[1] |
Waste Segregation Strategy
The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes. Methyl 2-chloro-5-phenylbenzoate contains chlorine.[1][3][4][5]
-
The Rule: If the waste contains >0.1% Halogens by volume, it enters the Halogenated Waste Stream .
-
The "Why": Incinerating halogenated compounds generates acidic gases (HCl, dioxins). Disposal facilities charge significantly higher rates for this stream because they must use specialized scrubbers. Mixing this compound into a non-halogenated drum reclassifies the entire drum as halogenated, tripling disposal costs.
Disposal Decision Tree
Figure 1: Decision matrix for segregating Methyl 2-chloro-5-phenylbenzoate waste streams to ensure regulatory compliance and cost-efficiency.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup debris.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Place the solid material inside a clear, sealable polyethylene bag (Zip-lock) before placing it into the rigid container. This "double containment" prevents dust inhalation when the waste facility opens the jar.
-
Labeling:
-
Tag: "Hazardous Waste - Solid."
-
Constituents: Write "Methyl 2-chloro-5-phenylbenzoate (100%)" clearly.
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Compound dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.[1]
-
Solvent Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (Peroxides, Nitric Acid).
-
Selection: Choose the Halogenated Organic waste carboy.
-
Transfer: Use a funnel to prevent drips. Rinse the funnel with a small amount of compatible solvent (DCM) into the carboy immediately after use.
-
Logging: Record the volume added and the approximate concentration of the benzoate on the waste log sheet attached to the carboy.
Spill Management & Emergency Response
In the event of a benchtop spill, immediate containment is required to prevent the compound from entering drains or spreading as dust.
PPE Required:
-
Nitrile Gloves (Double gloving recommended for liquids).
-
Lab Coat & Safety Glasses.[6]
-
N95 Dust Mask (if powder is aerosolized).
Protocol:
-
Isolate: Mark the area. If the spill is >50g or outside a fume hood, evacuate the immediate area.
-
Contain:
-
Solids: Gently cover with wet paper towels (to suppress dust) and sweep into a dustpan. Do not dry sweep.
-
Liquids: Ring the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or polypropylene pads). Do not use sawdust (combustible).
-
-
Clean: Wipe the surface with a solvent in which the compound is soluble (e.g., Acetone or Ethanol), followed by a soap and water wash.
-
Dispose: All absorbent materials, gloves, and wipes must be placed in the Solid Hazardous Waste container (Scenario A).
Regulatory Compliance (RCRA & EPA)
While Methyl 2-chloro-5-phenylbenzoate is not explicitly named on the EPA's "P" or "U" lists, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1]
-
Waste Coding: In the absence of a specific listing, use the generator's knowledge to classify.
-
If the waste is ignitable (flash point <60°C due to solvent): D001 .
-
If the waste stream contains halogenated solvents (e.g., DCM): F002 .
-
Best Practice: Label as "Non-RCRA Regulated Halogenated Waste" if pure, or apply the codes of the co-solvents.
-
-
Sewer Ban: Under no circumstances can this compound be discharged to the sanitary sewer. It is likely toxic to the bacteria in water treatment plants (H400).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate (Analog Structure Analysis).[1] Retrieved from [Link][1]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document. Retrieved from [Link][1]
-
Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 2-chloro-5-phenylbenzoate [886969-94-4] | Chemsigma [chemsigma.com]
- 5. usbio.net [usbio.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
